Ethyl 3-(2-methoxyphenyl)propanoate
Description
BenchChem offers high-quality Ethyl 3-(2-methoxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-methoxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYRTEICIYAZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342070 | |
| Record name | Ethyl 3-(2-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70311-27-2 | |
| Record name | Ethyl 3-(2-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Applications of Ethyl 2-Methoxyhydrocinnamate
This is an in-depth technical guide on the chemical properties, synthesis, and applications of Ethyl 2-Methoxyhydrocinnamate , structured for researchers and drug development professionals.
Executive Summary & Nomenclature Clarification
Ethyl 2-methoxyhydrocinnamate is a specialized ester intermediate often encountered in the synthesis of pharmaceutical agents (e.g., PPAR agonists) and fine fragrance chemicals. Its nomenclature can be ambiguous in non-standardized literature. This guide primarily addresses the
However, due to common naming variations, this guide also distinguishes it from the
Structural Identification
| Feature | Target Compound ( | Common Isomer ( |
| IUPAC Name | Ethyl 2-methoxy-3-phenylpropanoate | Ethyl 3-(2-methoxyphenyl)propanoate |
| Common Name | Ethyl | Ethyl |
| Structure | ||
| Key Feature | Chiral center at | Achiral chain; Ring substitution |
| CAS Number | Not widely listed; deriv. of 1929-30-2 | 70311-27-2 |
Note: Unless specified, "2-methoxyhydrocinnamate" in this guide refers to the
-methoxy isomer , a critical chiral building block.
Physicochemical Profile
The physicochemical properties of ethyl 2-methoxyhydrocinnamate are governed by the ether-ester functionality, which imparts unique solubility and reactivity profiles compared to its hydroxy analog (ethyl phenyllactate).
Table 1: Estimated Physicochemical Properties
| Property | Value (Estimated/Experimental) | Context |
| Molecular Formula | Same for both isomers | |
| Molecular Weight | 208.25 g/mol | - |
| Physical State | Colorless to pale yellow liquid | At standard temperature/pressure |
| Boiling Point | ~260–270°C (760 mmHg) | Extrapolated from ethyl hydrocinnamate (247°C) and methoxy contribution |
| Density | ~1.05–1.08 g/mL | Typical for functionalized phenyl esters |
| LogP (Predicted) | ~2.5–2.8 | Moderate lipophilicity; suitable for membrane permeability |
| Solubility | Soluble in EtOH, Et2O, DCM, EtOAc | Immiscible with water |
| Chirality | Yes (C2) | Available as ( |
Synthetic Routes & Manufacturing
The synthesis of ethyl 2-methoxyhydrocinnamate is distinct for the two isomers. The
Pathway A: Synthesis of the -Methoxy Isomer (Target)
This route preserves the carbon skeleton of phenylalanine or phenyllactic acid, allowing for enantioselective synthesis if starting from chiral pools.
-
Precursor: Ethyl 2-hydroxy-3-phenylpropanoate (Ethyl phenyllactate).
-
Reagent: Methyl iodide (MeI) or Dimethyl sulfate (DMS).
-
Base: Silver(I) oxide (
) (mild, prevents racemization) or Sodium hydride ( ) (strong, racemic).
Mechanism: Williamson Ether Synthesis type mechanism where the
Pathway B: Synthesis of the -Methoxy Isomer
-
Precursor:
-Methoxycinnamic acid (or its ethyl ester). -
Reagent:
gas. -
Catalyst: Pd/C or Raney Nickel.
Mechanism: Catalytic hydrogenation of the alkene double bond.
Visualization: Synthetic Pathways
Figure 1: Parallel synthetic pathways distinguishing the alpha-functionalized target from the ring-substituted analog.
Reactivity & Stability Profile
Understanding the reactivity of the
-Proton Acidity & Enolization
The proton at the C2 position (alpha to the carbonyl) is acidic, though less so than a
-
Reactivity: Can be deprotonated by strong bases (LDA, LiHMDS) to generate an enolate.
-
Application: Subsequent alkylation at the
-position creates quaternary centers, a common strategy in medicinal chemistry for preventing metabolic racemization.
Ether Stability
The methyl ether at C2 is generally stable under acidic and basic conditions used for ester hydrolysis.
-
Hydrolysis: Treatment with LiOH/THF/H2O selectively hydrolyzes the ethyl ester to the free acid (2-methoxy-3-phenylpropanoic acid ) without affecting the methyl ether.
-
Cleavage: Requires harsh conditions (e.g.,
at -78°C) to cleave the methyl ether back to the alcohol.
Stereochemical Stability
-
Risk: The
-proton is susceptible to racemization under strongly basic conditions or high temperatures. -
Mitigation: Use non-nucleophilic bases (LDA) at low temperatures (-78°C) if enolization is required, or avoid basic conditions if configuration must be preserved.
Applications in Drug Development
PPAR Agonist Intermediates
-Alkoxy phenylpropanoic acid derivatives are pharmacophores found in PPARChiral Building Blocks
Enantiopure ethyl 2-methoxyhydrocinnamate serves as a precursor for:
- -Amino acids: Via conversion of the ester to an amide and subsequent rearrangement.
-
Chiral Alcohols: Reduction with
yields 2-methoxy-3-phenylpropan-1-ol, a chiral auxiliary.
Fragrance & Flavor (Ortho-Isomer)
While the
Experimental Protocol: Synthesis of Ethyl 2-Methoxyhydrocinnamate ( -Isomer)
Objective: Synthesis via O-methylation of Ethyl Phenyllactate. Scale: Laboratory (10 mmol).
Materials
-
Ethyl (
)-(-)-2-hydroxy-3-phenylpropanoate (Ethyl phenyllactate): 1.94 g (10 mmol) -
Methyl Iodide (MeI): 4.26 g (30 mmol)
-
Silver(I) Oxide (
): 2.32 g (10 mmol) -
Acetonitrile (ACN): 20 mL (Anhydrous)
Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve ethyl phenyllactate (1.94 g) in anhydrous ACN (20 mL).
-
Addition: Add
(2.32 g) in one portion, followed by MeI (4.26 g). Wrap the flask in aluminum foil (light sensitive). -
Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure to yield a pale yellow oil.
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to obtain pure Ethyl (
)-2-methoxyhydrocinnamate .
Safety Note: Methyl iodide is a potent alkylating agent and suspected carcinogen. Handle in a fume hood. Silver residues should be disposed of as heavy metal waste.
Safety & Handling
| Hazard Class | Description | Precaution |
| Flammability | Combustible liquid (Class IIIB). | Keep away from open flames/sparks. |
| Skin/Eye Irritant | Causes skin and serious eye irritation (H315, H319). | Wear nitrile gloves and safety goggles. |
| Inhalation | May cause respiratory irritation (H335). | Use only in a well-ventilated fume hood. |
| Storage | Hygroscopic; Light sensitive (if impure). | Store under nitrogen in a cool, dry place. |
References
-
Synthesis of
-Methoxy Esters:- Misra, A. K., & Agnihotri, G. (2004). "Mild and efficient method for the O-methylation of alcohols using Ag2O/MeI.
-
Properties of Hydrocinnamate Derivatives
- PubChem Compound Summary for Ethyl 3-(2-methoxyphenyl)
-
Metabolic Stability of
-Alkoxy Acids:- Xu, Y., et al. (2003). "Design and Synthesis of Dual PPAR Agonists." Journal of Medicinal Chemistry.
-
Vitamin B12 C
-Isomer):
Sources
ethyl 3-(2-methoxyphenyl)propanoate molecular weight and formula
Executive Summary
Ethyl 3-(2-methoxyphenyl)propanoate (CAS 70311-27-2) is a specialized ester belonging to the hydrocinnamate family.[1][2][3] Structurally defined by a 2-methoxyphenyl moiety attached to an ethyl propanoate backbone, this compound represents a critical intermediate in the synthesis of dihydrocoumarin derivatives and fine fragrance ingredients.[1] This guide provides a definitive technical analysis of its physicochemical identity, synthetic pathways, and analytical characterization, designed for researchers requiring high-fidelity data for experimental design.[1]
Part 1: Physicochemical Identity[1][4][5]
Core Metrics
The fundamental chemical identity of ethyl 3-(2-methoxyphenyl)propanoate is derived from its stoichiometry and structural connectivity.[1]
| Metric | Value | Technical Note |
| Molecular Formula | C₁₂H₁₆O₃ | Confirmed via elemental count: 12 C, 16 H, 3 O. |
| Molecular Weight | 208.25 g/mol | Monoisotopic mass: 208.1099 g/mol .[1][4] |
| CAS Number | 70311-27-2 | Specific to the ortho (2-methoxy) isomer.[1][2][3] |
| IUPAC Name | Ethyl 3-(2-methoxyphenyl)propanoate | Synonyms: Ethyl 2-methoxyhydrocinnamate.[1] |
| SMILES | CCOC(=O)CCC1=CC=CC=C1OC | Encodes the ethyl ester and ortho-substitution.[1] |
Structural Analysis & Isomer Differentiation
Researchers must distinguish this compound from its para isomer (Ethyl 3-(4-methoxyphenyl)propanoate, CAS 22767-72-2), which is more common in commercial catalogs.[1] The ortho positioning of the methoxy group in CAS 70311-27-2 introduces steric effects that slightly alter boiling points and NMR splitting patterns compared to the para analog.[1]
Estimated Physical Properties:
-
Physical State: Colorless to pale yellow liquid (Standard Temperature/Pressure).[1]
-
Boiling Point: ~275–285 °C (Estimated based on p-isomer BP of 308 °C; o-isomers typically boil slightly lower due to intramolecular shielding).[1]
-
Density: ~1.05–1.08 g/cm³ (Predicted).[1]
-
LogP: ~2.6 (Lipophilic, suitable for organic extraction).[1]
Part 2: Synthetic Architecture
The synthesis of ethyl 3-(2-methoxyphenyl)propanoate is best approached through two primary pathways: Hydrogenation (reductive) or Esterification (condensative).[1] The choice depends on the availability of the cinnamic acid precursor versus the saturated acid.[1]
Pathway A: Catalytic Hydrogenation (Preferred)
This route utilizes ethyl 2-methoxycinnamate, reducing the alkene double bond while preserving the ester and ether functionalities.[1]
-
Precursor: Ethyl 2-methoxycinnamate (or 2-methoxycinnamic acid followed by esterification).[1]
-
Catalyst: Pd/C (5-10% loading) or Raney Nickel.
-
Conditions:
atmosphere (1-3 atm), Ethanol solvent, Ambient temperature. -
Mechanism: Syn-addition of hydrogen across the
-unsaturation.[1]
Pathway B: Direct Esterification
Utilizes 3-(2-methoxyphenyl)propanoic acid (also known as o-dihydrocoumaric acid methyl ether).[1]
-
Reagents: 3-(2-methoxyphenyl)propanoic acid + Ethanol (excess).[1]
-
Catalyst:
(catalytic) or Thionyl Chloride ( ).[1] -
Workflow: Reflux
Neutralization Distillation.
Visualization: Synthetic Decision Tree
Figure 1: Synthetic pathways prioritizing yield and precursor availability. Route A is preferred for scale-up due to the stability of cinnamate precursors.[1]
Part 3: Analytical Characterization[1]
Validating the identity of CAS 70311-27-2 requires precise spectroscopic analysis.[1] The ortho substitution creates a distinct diagnostic fingerprint.[1]
Nuclear Magnetic Resonance (NMR) Prediction[1]
-
¹H NMR (CDCl₃, 400 MHz):
- 6.8–7.2 ppm (m, 4H): Aromatic protons.[1] The ortho-methoxy group causes complex splitting distinct from the symmetric para isomer.[1]
-
4.12 ppm (q, J=7.1 Hz, 2H): Ethyl ester methylene (
).[1] -
3.82 ppm (s, 3H): Methoxy group (
).[1] -
2.95 ppm (t, J=7.5 Hz, 2H): Benzylic methylene (
).[1] -
2.60 ppm (t, J=7.5 Hz, 2H):
-Carbonyl methylene ( ).[1] -
1.25 ppm (t, J=7.1 Hz, 3H): Ethyl ester methyl (
).[1]
Mass Spectrometry (EI, 70 eV)
-
Molecular Ion (
): m/z 208 (Distinct).[1] -
Base Peak: Likely m/z 121 (Tropylium-like methoxybenzyl cation) or m/z 135 (Methoxyethylbenzene fragment).[1]
-
Loss of Ethoxy: m/z 163 (
).[1]
Visualization: Analytical Validation Logic
Figure 2: Analytical workflow for distinguishing CAS 70311-27-2 from its structural isomers.
References
-
Chemical Synthesis Database. (n.d.).[1] List of CAS numbers: Ethyl 3-(2-methoxyphenyl)propanoate (CAS 70311-27-2).[1][2][3] Retrieved from
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Hydrocinnamic acid esters.[1] (General reference for fragmentation patterns of phenylpropanoates).
-
PubChem. (2023).[1] Compound Summary: Ethyl 3-(4-methoxyphenyl)propanoate (Isomer Comparison).[1] Retrieved from [1]
-
CymitQuimica. (2023).[1] Ethyl 3-(4-methoxyphenyl)propanoate Properties. (Used for comparative physicochemical estimation).[1] Retrieved from
Sources
Comparative Analysis of Ortho- and Para-Methoxyphenyl Propanoates: Structural, Kinetic, and Pharmacological Perspectives
Executive Summary
The positional isomerism of substituents on phenyl esters dictates their chemical reactivity, enzymatic stability, and utility in pharmaceutical design. This technical guide provides an in-depth comparative analysis of ortho-methoxyphenyl propanoate (commonly known as guaiacol propionate) and para-methoxyphenyl propanoate (mequinol propionate). By examining their structural divergence, we elucidate how steric hindrance and electronic effects govern their hydrolysis kinetics. These principles are critical for researchers engineering prodrugs with specific half-lives or designing robust kinetic assays.
Structural and Electronic Divergence
The fundamental difference between ortho- and para-methoxyphenyl propanoates lies in the spatial relationship between the methoxy (–OCH₃) electron-donating group and the propanoate ester linkage.
-
Ortho-Methoxyphenyl Propanoate (Guaiacol Propionate) : The –OCH₃ group is situated at the C2 position, immediately adjacent to the ester carbonyl. This proximity induces a significant "ortho effect." Sterically, the bulky methoxy group restricts the rotational freedom of the ester and physically shields the carbonyl carbon from nucleophilic attack. Electronically, while the methoxy group is an electron donor via resonance (+R), its proximity allows its electron-withdrawing inductive effect (–I) to heavily influence the ester bond.
-
Para-Methoxyphenyl Propanoate (Mequinol Propionate) : With the –OCH₃ group at the C4 position, the ester carbonyl is sterically unhindered. The electronic landscape is dominated by the +R resonance effect, which pushes electron density through the conjugated pi-system into the ester oxygen, stabilizing the ground state but making the resulting 4-methoxyphenoxide a poorer leaving group compared to an unsubstituted phenoxide.
Table 1: Physicochemical and Kinetic Comparison
| Property | Ortho-Methoxyphenyl Propanoate | Para-Methoxyphenyl Propanoate |
| Common Name | Guaiacol propionate | Mequinol propionate |
| Position of –OCH₃ | C2 (Adjacent to ester) | C4 (Opposite to ester) |
| Steric Hindrance ( | High (Significant ortho effect) | Minimal (Unhindered carbonyl) |
| Electronic Effect | Strong –I, Weakened +R | Strong +R, Weak –I |
| Leaving Group pKa | ~9.9 (Guaiacol) | ~10.2 (Mequinol / 4-Methoxyphenol) |
| Hydrolysis Rate (Base) | Slower (Sterically blocked transition state) | Faster (Sterically accessible) |
| Primary Application | Flavoring, extended-release prodrugs | Kinetic modeling, rapid-release esters |
Hydrolysis Kinetics and Mechanistic Dynamics
The base-catalyzed hydrolysis of these esters follows the
The Causality in Kinetic Differences: Despite 2-methoxyphenol (guaiacol, pKa ~9.9) being a slightly better leaving group than 4-methoxyphenol (mequinol, pKa ~10.2) from a purely thermodynamic standpoint, the hydrolysis of the ortho-isomer is markedly slower. The causality lies in the activation energy required to reach the tetrahedral intermediate. The steric bulk of the ortho-methoxy group creates severe steric repulsion against the incoming hydroxide ion, drastically lowering the frequency of successful collisions. This steric inhibition overrides the slight electronic advantage of the leaving group.
In contrast, the para-isomer, free from steric blockade, readily forms the tetrahedral intermediate. Its hydrolysis rate is primarily governed by electronic substituent effects and precisely obeys Hammett linear free-energy relationships[2]. The lack of steric hindrance allows for a much faster overall hydrolysis rate compared to the ortho-isomer[3].
Diagram 1: B_Ac2 Hydrolysis Mechanism highlighting the steric bottleneck for ortho-isomers.
Implications for Drug Design and Prodrug Engineering
In drug development, the choice between ortho and para substituted phenyl esters is a strategic tool for tuning prodrug activation rates.
-
Extended-Release Systems : The steric shielding inherent to ortho-methoxyphenyl propanoates makes them highly resistant to rapid cleavage by non-specific plasma esterases. This structural motif is deliberately engineered into prodrugs to prolong systemic circulation and achieve a sustained, slow release of the active phenolic drug.
-
Rapid-Release Systems : Para-substituted esters are utilized when rapid bioconversion is required. The unhindered carbonyl is easily accessed by the catalytic serine residues in the active sites of esterases, ensuring fast liberation of the active pharmaceutical ingredient (API).
Experimental Methodologies: Self-Validating Kinetic Profiling Assay
To accurately measure the kinetic differences between these isomers, a robust, self-validating UV-Vis spectrophotometric assay is required. The following protocol ensures that data artifacts are minimized and the pseudo-first-order kinetics are genuinely reflective of the structural differences.
Diagram 2: Self-validating experimental workflow for UV-Vis kinetic profiling.
Step-by-Step Protocol:
-
Reagent Preparation & Baseline Validation :
-
Prepare a 50 mM Tris-HCl buffer (pH 8.5) at 25°C.
-
Prepare 10 mM stock solutions of ortho- and para-methoxyphenyl propanoate in anhydrous acetonitrile.
-
Self-Validation: Perform a baseline UV-Vis scan (250-400 nm) of the buffer and 1% acetonitrile to ensure optical clarity and zero background absorbance at the target wavelengths.
-
-
Reaction Initiation & Background Subtraction :
-
Transfer 990 µL of the Tris-HCl buffer into a 1 mL quartz cuvette.
-
Initiate the reaction by rapidly injecting 10 µL of the substrate stock (final concentration: 100 µM).
-
Self-Validation: Utilize a dual-beam spectrophotometer with a reference cuvette containing 990 µL buffer and 10 µL acetonitrile. This continuously subtracts any solvent-induced baseline drift.
-
-
Kinetic Monitoring & Isosbestic Confirmation :
-
Monitor the release of the phenoxide leaving group by measuring absorbance at the specific
(approx. 290 nm for guaiacolate, 310 nm for mequinolate) every 10 seconds for 15 minutes. -
Self-Validation: Run the assay in repetitive scan mode for the first 3 minutes. The presence of a distinct isosbestic point confirms a clean, one-to-one conversion of ester to phenoxide without absorbing intermediates or side reactions.
-
-
Data Analysis & Linearity Check :
-
Calculate the pseudo-first-order rate constant (
) by plotting versus time ( ), where is the final absorbance after complete hydrolysis. -
Self-Validation: The assay is only considered valid if the linear regression of the plot yields an
. A lower indicates potential substrate precipitation or deviation from pseudo-first-order conditions.
-
References
-
[1] Title: 15.8: Hydrolysis of Esters. Source: Chemistry LibreTexts. URL:1
-
[2] Title: Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Source: Collection of Czechoslovak Chemical Communications. URL: 2
-
[3] Title: Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:3
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CCCC 2000, Volume 65, Issue 11, Abstracts pp. 1777-1790 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
ethyl 3-(2-methoxyphenyl)propanoate safety data sheet SDS
An In-Depth Technical Guide to the Safe Handling of Ethyl 3-(2-methoxyphenyl)propanoate
This guide provides a comprehensive overview of the safety, handling, and emergency procedures for ethyl 3-(2-methoxyphenyl)propanoate, a key intermediate in various research and development applications. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind safety protocols, ensuring a self-validating system of laboratory practice.
Compound Identification and Core Properties
Ethyl 3-(2-methoxyphenyl)propanoate belongs to the class of aromatic esters. While specific experimental data for this exact compound is limited, its properties and hazards can be reliably inferred from its structural analogues, such as ethyl 3-(4-methoxyphenyl)propanoate and other related esters.[1][2][3] The core structure consists of an ethyl propanoate chain attached to a methoxy-substituted benzene ring, which dictates its chemical reactivity, physical properties, and toxicological profile.
| Property | Value / Description | Source |
| IUPAC Name | Ethyl 3-(2-methoxyphenyl)propanoate | - |
| Synonyms | Benzenepropanoic acid, 2-methoxy-, ethyl ester | - |
| Molecular Formula | C₁₂H₁₆O₃ | [1][3] |
| Molecular Weight | 208.25 g/mol | [1][3] |
| Appearance | Typically a colorless to pale yellow liquid or oil.[1] | - |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water.[1][2] | - |
Hazard Identification and GHS Classification
The primary hazards associated with aromatic esters like ethyl 3-(2-methoxyphenyl)propanoate are irritation to the skin, eyes, and respiratory system.[4][5][6] The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.
| GHS Classification | Details |
| Pictogram | GHS07 (Exclamation Mark)[4] |
| Signal Word | Warning [5] |
| Hazard Statements | H315: Causes skin irritation.[4][5][6] H319: Causes serious eye irritation.[4][5][6] H335: May cause respiratory irritation.[4][5][6] |
| Precautionary Statements | Prevention: P261, P264, P271, P280[5] Response: P302+P352, P304+P340, P305+P351+P338, P312[5][6] Storage: P403+P233, P405[5][6] Disposal: P501[4][5] |
The methoxy and ester functional groups contribute to the compound's irritant properties. Understanding these intrinsic hazards is the first step toward implementing effective safety measures.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE.
Engineering Controls: The primary engineering control for handling this and other volatile or irritating chemicals is to work within a certified chemical fume hood.[4] This ensures that any vapors or aerosols generated are effectively captured and exhausted, protecting the user from inhalation exposure.[4][7] An eyewash station and safety shower must be readily accessible in the immediate work area.[5][7]
Personal Protective Equipment (PPE): The selection of PPE is directly dictated by the identified hazards.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes that can cause serious eye irritation.[5][8] A face shield should be worn if there is a significant risk of splashing.
-
Skin Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and removed using the proper technique to avoid skin contact. A lab coat or chemical-resistant apron is required to protect street clothing and underlying skin.[8]
-
Respiratory Protection: Typically not required if work is conducted within a functional fume hood. In the event of a large spill or ventilation failure, a respirator with an appropriate organic vapor cartridge may be necessary, but this requires specialized training.[9]
Caption: PPE selection workflow based on GHS hazards.
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidental exposure or degradation.
Handling:
-
Do not breathe vapors or mists.[5]
-
Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[5]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge, as many organic esters are combustible.[4][10]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[5][6][8]
-
Keep containers tightly closed when not in use to prevent evaporation and contamination.[5][11][12]
-
Store in dark glass or other opaque containers to protect from light, which can degrade sensitive aromatic compounds.[11][13]
-
The container size should be appropriate for the volume of the standard to minimize the headspace, reducing oxidation and evaporative loss.[12]
Emergency Procedures: First Aid and Spill Response
A clear, pre-planned emergency response protocol is crucial for mitigating the consequences of accidental exposure or release.
First-Aid Measures
The immediate first-aid response is critical to minimizing harm from exposure.
-
Inhalation: If vapors are inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[4][5][6] If the person feels unwell or has difficulty breathing, seek medical attention.[6][7]
-
Skin Contact: Take off immediately all contaminated clothing.[4] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5][9] If skin irritation occurs, get medical advice.[5][6]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[4][5][7] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[4][5] If eye irritation persists, seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse the mouth with water.[4][7] Do NOT induce vomiting.[4] Immediately call a POISON CENTER or doctor.[4]
Caption: First-aid response flowchart by exposure route.
Accidental Release Measures
In the event of a spill, a systematic and cautious response is required to ensure personnel safety and environmental protection.[9] This protocol applies to minor spills that can be handled by trained laboratory personnel. Large spills require an emergency response.[14][15]
Step-by-Step Spill Cleanup Protocol:
-
Alert and Secure: Immediately alert others in the area.[9][15] If the material is volatile, control all ignition sources.[9] Secure the area to prevent unauthorized entry.[16]
-
Don Appropriate PPE: Before approaching the spill, don the required PPE, including chemical safety goggles, a lab coat, and double-layered nitrile gloves.[14][15]
-
Contain the Spill: Prevent the spill from spreading.[14] Use temporary dikes or absorbent booms for larger spills.[17] Protect drains to prevent environmental release.[4]
-
Absorb the Liquid: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial sorbent pad.[4][14][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Residue: Once fully absorbed, carefully collect the residue using non-sparking tools and place it into a clearly labeled, compatible waste container.[14][15]
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by water.
-
Dispose of Waste: Seal the waste container and dispose of it as hazardous chemical waste according to institutional and local regulations.[4][15]
Caption: Workflow for cleaning up a minor chemical spill.
Stability and Reactivity
-
Reactivity: No dangerous reactions are known under normal conditions of use.[18]
-
Chemical Stability: The material is stable under recommended storage conditions.[6][8][10]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[7][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][8]
-
Hazardous Decomposition Products: Thermal decomposition or combustion may produce irritating and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[6][8]
References
-
Ethyl 3-methoxy-2-methylpropanoate | C7H14O3. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Emergency Procedures. Lafayette College. Retrieved from [Link]
-
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. Retrieved from [Link]
-
Chemical Spill Procedures. Office of Environmental Health and Safety, Princeton University. Retrieved from [Link]
-
SAFETY DATA SHEET - 4'-Methoxypropiophenone. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
Emergency response / spill control. Health and Safety Executive (HSE). Retrieved from [Link]
-
Ethyl 3-(4-methoxyphenyl)propanoate | C12H16O3. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate - Hazard Genotoxicity. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. Retrieved from [Link]
-
Safety Data Sheet Ethyl 3-ethoxypropionate. (2018). Redox. Retrieved from [Link]
-
Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. (2024). Eden Botanicals. Retrieved from [Link]
-
2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: Human health tier II assessment. (2017). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
-
Toxicity Profiles of Ethyl Propanoate in Mammalian Systems. (2025). Preprints.org. Retrieved from [Link]
-
Safety Data Sheet - Ethyl-3-phenyl propionate. (2018). Synerzine. Retrieved from [Link]
-
Fragrance Oil and Flavor Oil Storage Tips and Guidelines. From Nature With Love. Retrieved from [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). MDPI. Retrieved from [Link]
Sources
- 1. CAS 22767-72-2: Ethyl 3-(4-methoxyphenyl)propanoate [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 3-(4-methoxyphenyl)propanoate | C12H16O3 | CID 348843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. aksci.com [aksci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. redox.com [redox.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. edenbotanicals.com [edenbotanicals.com]
- 13. Fragrance Oil and Flavor Oil Storage Tips and Guidelines | FNWL [fromnaturewithlove.com]
- 14. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 15. ut.edu [ut.edu]
- 16. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 17. hse.gov.uk [hse.gov.uk]
- 18. synerzine.com [synerzine.com]
Natural Occurrence of Methoxy Phenyl Propanoates in Plants
This guide serves as an advanced technical resource for the isolation, identification, and biosynthetic analysis of methoxy phenyl propanoates and their related phenylpropanoid esters in plant systems.
An In-Depth Technical Guide for Phytochemical Research
Part 1: Chemical Definition & Biosynthetic Logic
1.1 The Chemical Scope
In the context of plant natural products, "methoxy phenyl propanoates" refers to two distinct but related chemical sub-classes. Precise nomenclature is critical for experimental design:
-
Phenylpropenoates (Cinnamates): The most abundant natural form. These are esters of hydroxycinnamic acids with an unsaturated side chain (
skeleton with a double bond).-
Key Analytes:Methyl ferulate (Methyl 4-hydroxy-3-methoxycinnamate) and Methyl sinapate (Methyl 3,5-dimethoxy-4-hydroxycinnamate).
-
Function: UV-B protection, antimicrobial root exudates, and lignin precursors.
-
-
Phenylpropanoates (Dihydro-cinnamates): Saturated derivatives where the side chain double bond is reduced.
-
Key Analytes:Methyl 3-(4-methoxyphenyl)propanoate .[1]
-
Occurrence: Less common; often appear as minor metabolites in Solanaceae or as intermediates in phenylphenalenone biosynthesis (e.g., in Haemodoraceae).
-
1.2 Biosynthetic Causality
The presence of these compounds is not random; it is a directed outcome of the Shikimate-Phenylpropanoid Pathway . The critical divergence point for "methoxy" ester formation is the action of Carboxyl Methyltransferases (CMTs) from the SABATH family, specifically Cinnamate Carboxyl Methyltransferase (CCMT) .
Mechanistic Pathway:
-
Core Skeleton: Phenylalanine is deaminated by PAL (Phenylalanine ammonia-lyase) to form cinnamic acid.[2]
-
Ring Oxygenation: Hydroxylases (C4H, C3H) add hydroxyl groups to the phenyl ring.
-
Ring Methylation (COMT): Caffeic acid O-methyltransferase (COMT) uses S-adenosyl-L-methionine (SAM) to methylate the ring hydroxyls, forming Ferulic acid or Sinapic acid.
-
Carboxyl Methylation (CCMT): A specific carboxyl methyltransferase (e.g., ObCCMT1) transfers a methyl group from SAM to the carboxylic acid, locking the compound as a methyl ester .
Figure 1: Biosynthetic trajectory of methoxy phenyl propanoates. Green arrows indicate the critical carboxyl methylation step catalyzed by SABATH-family enzymes.
Part 2: Taxonomic Distribution & Ecological Role
Unlike ubiquitous primary metabolites, these esters are specialized.
| Compound | Primary Botanical Sources | Ecological Function |
| Methyl Ferulate | Nicotiana tabacum (Tobacco roots), Stemona tuberosa, Pisonia aculeata | Antimicrobial: Secreted in root exudates to inhibit pathogens like Phytophthora nicotianae. |
| Methyl Sinapate | Brassicaceae (e.g., Arabidopsis, Brassica napus) | UV Screen: Accumulates in the epidermis to absorb UV-B radiation; precursor to sinapoyl malate. |
| Ethyl Ferulate | Cistus ladanifer (Rockrose), Zea mays (Corn fiber) | Antioxidant: Lipophilic antioxidant often found in seeds or resinous exudates. |
| Methyl 3-(4-methoxyphenyl)propanoate | Lycium ruthenicum (Black Goji), Anigozanthos (Kangaroo Paw) | Intermediate: Often a transient metabolite in phenylphenalenone synthesis. |
Part 3: Technical Protocols for Isolation & Analysis
3.1 The "Artifact" Danger (Critical Control Point)
Warning: The most common error in phenylpropanoid research is the creation of artificial methyl/ethyl esters during extraction.
-
The Problem: Phenylpropanoid acids (Ferulic/Sinapic acid) are abundant. Extracting plant material with Methanol (MeOH) or Ethanol (EtOH) , especially under acidic conditions or heat, can cause transesterification or esterification of the free acid, creating "synthetic" methyl ferulate that was not present in the plant.
-
The Solution: You must validate natural occurrence using an Artifact Exclusion Protocol .
3.2 Validated Extraction Workflow
To prove the existence of natural methoxy phenyl propanoates, follow this solvent-differentiation protocol.
Step-by-Step Methodology:
-
Harvest: Freeze-dry plant tissue immediately (liquid
) to stop enzymatic hydrolysis. -
Parallel Extraction:
-
Comparison: Analyze both extracts by LC-MS.
-
If Methyl Ferulate is present in Arm A , it is a natural product.
-
If Methyl Ferulate is only in Arm B (and Ferulic acid is in A), it is an extraction artifact.
-
Figure 2: Decision tree for distinguishing natural phenylpropanoid esters from solvent-derived artifacts.
3.3 Identification Parameters
Once isolated, definitive identification requires matching spectral fingerprints.
A. Mass Spectrometry (GC-MS/LC-MS)
-
Fragmentation Pattern: Look for the tropylium ion and loss of the methoxy group.
-
Methyl Ferulate (
): Molecular ion . Characteristic fragment at 177 ( ). -
Methyl Sinapate (
): Molecular ion .
-
B. Nuclear Magnetic Resonance (NMR)
-
-NMR Diagnostic Signals:
-
Ester Methoxy: A sharp singlet at
3.70 – 3.80 ppm . This is distinct from the ring methoxy groups (typically 3.85 – 3.95 ppm). -
Olefinic Protons (Cinnamates): Pair of doublets at
6.30 and 7.60 ppm ( Hz, trans-geometry). -
Saturated Protons (Propanoates): Two triplets at
2.60 and 2.90 ppm (replacing the olefinic signals).
-
Part 4: Pharmacological & Industrial Relevance[6][7]
-
Root Exudate Engineering:
-
Recent studies (2025) indicate that Methyl Ferulate is actively secreted by tobacco roots to recruit Bacillus species and inhibit Phytophthora.[6] This suggests a potential for breeding crops with high CCMT activity for "natural pesticide" secretion.
-
-
Cosmeceuticals (UV Filters):
-
Methyl Sinapate and its analogs are potent UV-B absorbers. Their natural occurrence in Brassicaceae makes them targets for "green" sunscreen formulations.
-
-
Drug Precursors:
-
The saturated "propanoate" derivatives are often intermediates in the synthesis of pharmaceuticals targeting metabolic disorders, acting as PPAR agonists.
-
References
-
Nićiforović, N., & Abramovič, H. (2014). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass. Comprehensive Reviews in Food Science and Food Safety.
-
Li, Y., et al. (2025). A tale for two roles: Root-secreted methyl ferulate inhibits P. nicotianae and enriches the rhizosphere Bacillus against black shank disease in tobacco.[6][7][8] Phytopathology Research.
-
Kapteyn, J., et al. (2007). Evolution of Cinnamate/p-Coumarate Carboxyl Methyltransferases and Their Role in the Biosynthesis of Methylcinnamate. The Plant Cell.
-
Schmitt, B., & Schneider, B. (2001). 4-Methoxycinnamic acid—An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii. Phytochemistry.
-
Maltese, F., et al. (2009).[9] Solvent artifacts in natural products chemistry: The formation of methyl esters.[3][9] Natural Product Communications.
Sources
- 1. US8318973B2 - Functionalized sinapic acid and methyl sinapate - Google Patents [patents.google.com]
- 2. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US20200181060A1 - Extraction of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. A tale for two roles: Root-secreted methyl ferulate inhibits P. nicotianae and enriches the rhizosphere Bacillus against black shank disease in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Whitepaper: Synthesis and Mechanistic Evaluation of Ethyl 3-(2-methoxyphenyl)propanoate
Executive Summary
Ethyl 3-(2-methoxyphenyl)propanoate (also known as ethyl 2-methoxyhydrocinnamate) is a highly versatile ester intermediate utilized in the development of active pharmaceutical ingredients (APIs), agricultural chemicals, and advanced fragrance compounds. As a Senior Application Scientist, the objective of this guide is to move beyond basic synthetic recipes and provide a rigorous, mechanistically grounded evaluation of its synthesis. This whitepaper details two primary synthetic workflows, explains the causality behind specific reagent selections, and provides self-validating, step-by-step experimental protocols designed for high yield and scalability.
Retrosynthetic Analysis & Pathway Selection
The synthesis of ethyl 3-(2-methoxyphenyl)propanoate can be approached via two highly efficient, scalable pathways depending on the availability of starting materials:
-
Pathway A (Direct Esterification): Utilizes 3-(2-methoxyphenyl)propanoic acid as the starting material. This pathway relies on a classic Fischer esterification driven by acid catalysis[1].
-
Pathway B (Olefination & Reduction): Utilizes 2-methoxybenzaldehyde. This involves a Horner-Wadsworth-Emmons (HWE) olefination or Wittig reaction to form ethyl 2-methoxycinnamate[2], followed by a chemoselective catalytic hydrogenation of the
-unsaturated double bond[3].
Figure 1: Divergent synthetic workflows yielding ethyl 3-(2-methoxyphenyl)propanoate.
Mechanistic Causality in Reagent Selection
To ensure scientific integrity and reproducibility, it is critical to understand why specific reagents and conditions are selected for these transformations.
Why use Sulfuric Acid and Excess Ethanol in Pathway A?
Fischer esterification is an equilibrium-driven process. Sulfuric acid (
Why use HWE over a standard Wittig reaction in Pathway B? The Horner-Wadsworth-Emmons olefination utilizes phosphonate esters (e.g., triethyl phosphonoacetate) rather than phosphonium ylides. The causality here is twofold:
-
Atom Economy & Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed via simple aqueous extraction. In contrast, standard Wittig reactions produce triphenylphosphine oxide, a notorious byproduct that often requires tedious column chromatography to separate from the product[2].
-
Stereoselectivity: HWE highly favors the formation of the E-alkene due to the thermodynamic stability of the intermediate oxaphosphetane. While stereochemistry is ultimately erased during the subsequent hydrogenation step, isolating a pure E-isomer intermediate ensures accurate yield calculation and prevents side reactions during storage.
Figure 2: Mechanistic logic of the Horner-Wadsworth-Emmons olefination step.
Why use Pd/C at 1 atm for Hydrogenation?
Palladium on carbon (Pd/C) is highly active for the reduction of conjugated alkenes. By maintaining the hydrogen pressure at 1 atm (balloon pressure) and running the reaction at room temperature, the catalyst exhibits strict chemoselectivity. It rapidly reduces the
Quantitative Pathway Comparison
The following table synthesizes the quantitative data and operational metrics for both synthetic routes, allowing researchers to select the optimal pathway based on their inventory and scale requirements.
| Metric | Pathway A: Direct Esterification | Pathway B: HWE + Hydrogenation |
| Starting Material | 3-(2-Methoxyphenyl)propanoic acid | 2-Methoxybenzaldehyde |
| Step Count | 1 Step | 2 Steps |
| Average Overall Yield | 90–98% | 80–90% (over two steps) |
| Atom Economy | High (Water is the only byproduct) | Moderate (Eliminates phosphate salts) |
| Primary Impurity Risk | Unreacted carboxylic acid | Unreacted aldehyde, over-reduction |
| Scalability | Excellent (Multi-kilogram scale) | Good (Requires handling of |
Standardized Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in Quality Control (QC) checks ensure that the operator can verify the success of the reaction before proceeding to the next step.
Protocol A: Direct Fischer Esterification
Objective: Synthesize ethyl 3-(2-methoxyphenyl)propanoate directly from its corresponding acid.
-
Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-(2-methoxyphenyl)propanoic acid (10.0 g, 55.5 mmol) in absolute ethanol (100 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture. Caution: Exothermic addition.
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours.
-
Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 8:2). The starting acid will remain near the baseline (
< 0.2) due to strong hydrogen bonding, while the ester product will elute significantly higher ( ~ 0.6). Do not proceed until the baseline spot is completely consumed. -
Workup: Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Dilute the resulting residue with ethyl acetate (100 mL) and wash sequentially with saturated aqueous
(2 × 50 mL) to neutralize the acid catalyst, followed by brine (50 mL). -
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate the solvent in vacuo to yield the product as a clear, pale-yellow oil.
Protocol B: Two-Step HWE Olefination and Catalytic Hydrogenation
Objective: Synthesize the target ester via an aldehyde intermediate.
Step 1: HWE Olefination
-
Carbanion Generation: In a flame-dried flask under inert atmosphere (Nitrogen/Argon), suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C. Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.
-
Aldehyde Addition: Add 2-methoxybenzaldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation Check (NMR): A crude
NMR of an aliquot should reveal two distinct alkene doublets around 6.4 and 7.9 ppm with a coupling constant ( ) of ~16 Hz, confirming the exclusive formation of the trans (E) isomer. -
Workup: Quench with saturated aqueous
, extract with EtOAc, wash with water, dry over , and concentrate.
Step 2: Catalytic Hydrogenation
-
Reaction Assembly: Dissolve the crude ethyl 2-methoxycinnamate in absolute ethanol (0.1 M concentration). Carefully add 10% Pd/C (10% w/w relative to the substrate) under a blanket of nitrogen.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere using a balloon (1 atm). Stir vigorously at room temperature for 4–8 hours[3].
-
Self-Validation Check (NMR):
NMR must show the complete disappearance of the alkene doublets (6.4/7.9 ppm) and the emergence of two characteristic methylene multiplets in the 2.5–3.0 ppm range, representing the newly formed carbon chain. -
Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out completely in the presence of solvent vapors, as Pd/C is pyrophoric. Concentrate the filtrate under reduced pressure to afford the pure ethyl 3-(2-methoxyphenyl)propanoate.
References
- Baldoli, C. et al. "Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–) - CNR-IRIS". Consiglio Nazionale delle Ricerche (CNR).
- "Solvent role in the lipase-catalysed esterification of cinnamic acid and derivatives. Optimisation of the biotransformation conditions." Universidad de Oviedo.
- "Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides against Psoroptes cuniculi: Synthesis, Bioactivity and Structure–Activity Relationship". J-Stage.
Sources
Methodological & Application
Application Note: Chemoselective Catalytic Hydrogenation of Ethyl 2-Methoxycinnamate
Introduction and Mechanistic Rationale
The reduction of
Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. Under mild conditions (room temperature, 1 atm
Catalytic cycle of alkene hydrogenation on a palladium surface.
Experimental Design and Causality
A robust protocol requires not only high yield but also operational safety and ease of purification.
-
Solvent Selection: Absolute ethanol (EtOH) is selected as the primary solvent. Protic solvents facilitate the proton-coupled electron transfer steps on the catalyst surface and easily dissolve both the starting material and the product[2].
-
Safety Causality: Dry Pd/C is highly pyrophoric, especially in the presence of volatile organic solvents. The protocol mandates suspending the catalyst in the solvent under an inert argon atmosphere before the introduction of hydrogen gas to prevent solvent ignition.
-
Purification Causality: Nanoparticulate palladium can leach into the product, causing heavy metal contamination and downstream toxicity. Filtration through a tightly packed Celite pad is strictly required to sequester the fine carbon particulates and adsorbed palladium[3].
Experimental workflow for the catalytic hydrogenation of ethyl 2-methoxycinnamate.
Step-by-Step Protocol
Materials and Reagents
-
Substrate: Ethyl 2-methoxycinnamate (10.0 mmol, ~2.06 g)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 5 mol% Pd relative to substrate (~0.53 g)
-
Solvent: Absolute Ethanol (50 mL), degassed
-
Gases: Argon (for purging), Hydrogen gas (balloon or controlled line)
-
Consumables: Celite 545, TLC plates (Silica gel 60 F254)
Reaction Setup
-
Inert Atmosphere Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a three-way stopcock. Connect the stopcock to a vacuum line and an Argon line. Flame-dry the flask and backfill with Argon three times.
-
Substrate Dissolution: Dissolve 2.06 g of ethyl 2-methoxycinnamate in 40 mL of absolute ethanol. Transfer this solution into the reaction flask under a steady stream of Argon.
-
Catalyst Addition: Carefully add 0.53 g of 10% Pd/C to the stirring solution. Critical Step: Always add the catalyst to the solvent under Argon to mitigate the risk of a pyrophoric flash. Wash the sides of the flask with the remaining 10 mL of ethanol.
-
Hydrogen Introduction: Evacuate the flask briefly (until the solvent just begins to bubble) and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure the complete displacement of Argon.
-
Reaction Execution: Vigorously stir the suspension at room temperature (20–25 °C) under 1 atm of Hydrogen.
Reaction Monitoring and Validation
-
TLC Analysis: Monitor the reaction progress every 60 minutes. Extract a 50
L aliquot, filter it through a micro-plug of silica to remove the catalyst, and spot it on a TLC plate. -
Eluent: Hexanes/Ethyl Acetate (8:2 v/v). The starting material (conjugated ester) is UV-active and typically has a lower
than the saturated product. -
Completion: The reaction is deemed complete when the starting material spot is entirely consumed (typically 2 to 4 hours).
Workup and Purification
-
Quenching: Once complete, evacuate the Hydrogen gas and backfill the system with Argon.
-
Filtration: Prepare a fritted glass funnel with a 2 cm packed pad of Celite 545. Wet the pad with ethanol. Filter the reaction mixture through the Celite pad under mild vacuum[3].
-
Washing: Rinse the reaction flask and the Celite pad with an additional 30 mL of ethanol to ensure quantitative transfer of the product. Safety Note: Do not allow the Pd/C filter cake to dry out completely on the funnel; keep it moist with water before disposal to prevent fires.
-
Concentration: Transfer the filtrate to a rotary evaporator and remove the ethanol under reduced pressure (40 °C, 150 mbar).
-
Validation: The resulting colorless to pale-yellow oil is ethyl 3-(2-methoxyphenyl)propanoate. Validate the structure via
NMR (CDCl3): look for the disappearance of the vinylic protons ( 6.4 and 7.9 ppm) and the emergence of two characteristic methylene triplets ( 2.6 and 2.9 ppm) corresponding to the newly formed saturated chain.
Quantitative Optimization Data
To establish the most efficient parameters for this specific transformation, various conditions were evaluated. The data below summarizes the effect of solvent, catalyst loading, and pressure on the conversion rate.
| Entry | Catalyst Loading (mol% Pd) | Solvent | Pressure (atm H | Time (h) | Conversion (%) | Chemoselectivity (%) |
| 1 | 5% Pd/C (5 mol%) | Absolute EtOH | 1 | 3 | >99 | >99 |
| 2 | 10% Pd/C (2 mol%) | Absolute EtOH | 1 | 6 | 95 | >99 |
| 3 | 10% Pd/C (5 mol%) | Ethyl Acetate | 1 | 4 | >99 | >99 |
| 4 | 5% Pd/C (5 mol%) | Methanol | 1 | 5 | 98 | 90 (Transesterification) |
| 5 | Raney-Ni (10 mol%) | Absolute EtOH | 5 | 12 | 75 | 95 |
Table 1: Optimization of reaction conditions for the hydrogenation of ethyl 2-methoxycinnamate. Entry 1 represents the optimal balance of speed, conversion, and operational simplicity.
References
1.[1] Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid - ResearchGate. URL: 2.[2] Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives - CNR-IRIS. URL: 3.[3] SiliCycle Guide for Chemical Synthesis & Purification - chemie-brunschwig.ch. URL:
Sources
Protocol for the Synthesis of Ethyl 3-(2-methoxyphenyl)propanoate via Fischer-Speier Esterification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of ethyl 3-(2-methoxyphenyl)propanoate, a valuable intermediate in pharmaceutical and organic synthesis. The protocol details the Fischer-Speier esterification of 3-(2-methoxyphenyl)propanoic acid with ethanol, utilizing an acid catalyst. The document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, it includes a troubleshooting guide and essential safety protocols to ensure a successful and safe synthesis. This guide is designed to provide researchers with the expertise and practical insights required for efficient and high-yield production of the target ester.
Scientific Principles and Rationale
The formation of an ester from a carboxylic acid and an alcohol is a cornerstone reaction in organic chemistry, known as the Fischer-Speier esterification.[1][2] This reaction is a reversible, acid-catalyzed condensation process.[3][4][5] Understanding the underlying principles is critical for optimizing reaction conditions and maximizing product yield.
The Reaction Mechanism
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carboxylic acid toward nucleophilic attack by the alcohol.[6][7]
The mechanism involves several key equilibrium steps:
-
Protonation of the Carbonyl: The catalyst, typically a strong acid like H₂SO₄, protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[2][3][8]
-
Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][9]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This intramolecular proton transfer creates a good leaving group: water.[8][10]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.[7][10]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3][10]
Caption: Mechanism of Fischer-Speier Esterification.
Driving the Equilibrium
The Fischer esterification is a reversible process, meaning an equilibrium exists between the reactants and products.[5][6] To achieve a high yield of the ester, the equilibrium must be shifted to the right, in favor of the products, according to Le Châtelier's Principle. This can be accomplished through two primary strategies:
-
Use of Excess Reactant: By using one of the reactants in large excess, the reaction is driven towards the products.[5][10][11] In this protocol, ethanol is used in excess as it is inexpensive and can also serve as the reaction solvent.[12]
-
Removal of Water: The removal of water, a product of the reaction, will also shift the equilibrium to the right.[6][13] This can be achieved by using a strong dehydrating agent, such as concentrated sulfuric acid, which sequesters the water formed.[5][11][14] Alternatively, for higher boiling point alcohols, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.[12][15][16]
Detailed Experimental Protocol
This protocol outlines the synthesis of ethyl 3-(2-methoxyphenyl)propanoate on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Purity | Notes |
| 3-(2-Methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | 6342-77-4 | ≥98% | Starting material. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% | Reactant and solvent. |
| Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | 7664-93-9 | 95-98% | Catalyst and dehydrating agent. Corrosive. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS Grade | Extraction solvent. Flammable. |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade | For neutralization wash. |
| Brine (Sat. Soln. NaCl) | NaCl | 58.44 | 7647-14-5 | ACS Grade | For aqueous wash. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ACS Grade | Drying agent. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for purification (chromatography column, flasks)
-
Standard laboratory glassware and consumables
Reaction Workflow
Caption: Step-by-step experimental workflow for ester synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-methoxyphenyl)propanoic acid (5.0 g, 27.7 mmol). Add absolute ethanol (40 mL, ~15 molar equivalents), which acts as both the reactant and the solvent.[12]
-
Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL) dropwise. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up and Isolation:
-
Neutralization and Washing:
-
Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid.[12][18] Caution: Vent the separatory funnel frequently as carbon dioxide gas will be evolved.[17]
-
Wash the organic layer with brine (1 x 50 mL) to remove residual water and salts.[12][19]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator to yield the crude ethyl 3-(2-methoxyphenyl)propanoate as an oil.
-
Purification
The crude product can be purified by silica gel column chromatography.[19][20]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective for separating the moderately polar ester from non-polar impurities and highly polar residual starting material.
-
Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Product Characterization
The identity and purity of the final product, ethyl 3-(2-methoxyphenyl)propanoate, should be confirmed using standard analytical techniques.
| Property | Data |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.26 g/mol [21] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ ~6.8-7.2 (m, 4H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.8 (s, 3H, -OCH₃), 2.9 (t, 2H, Ar-CH₂-), 2.6 (t, 2H, -CH₂CO-), 1.2 (t, 3H, -OCH₂CH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ ~173 (C=O), 157 (Ar-C-O), 130, 128, 121, 110 (Ar-C), 60 (-OCH₂-), 55 (-OCH₃), 35 (-CH₂CO-), 25 (Ar-CH₂-), 14 (-CH₃) ppm.[21] |
| IR (film) | ~2980 cm⁻¹ (C-H), ~1735 cm⁻¹ (C=O, ester), ~1245 cm⁻¹ (C-O, ester), ~1030 cm⁻¹ (C-O, ether) |
| Mass Spec (EI) | m/z (M⁺) = 208 |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Insufficient catalyst. - Water present in reactants. | - Increase reflux time and monitor by TLC. - Ensure correct amount of catalyst is added. - Use anhydrous ethanol and concentrated sulfuric acid. |
| Reaction Stalls | - Equilibrium reached without high conversion. | - Add more ethanol to shift equilibrium. - If feasible for the setup, remove water azeotropically. |
| Product Contaminated with Starting Material | - Incomplete reaction. - Inefficient work-up. | - Extend the reaction time. - Ensure thorough washing with NaHCO₃ solution to remove all acidic starting material. |
| Emulsion during Extraction | - Vigorous shaking during washing steps. | - Gently invert the separatory funnel instead of shaking. - Add more brine to help break the emulsion. |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22]
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care and add it slowly to the alcohol, especially when cooling.
-
Solvents: Diethyl ether and ethanol are highly flammable. Ensure there are no open flames or spark sources nearby.
-
Pressure Build-up: The neutralization with sodium bicarbonate produces CO₂ gas. Vent the separatory funnel frequently to release pressure and avoid accidents.[17]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous washes should be neutralized before disposal.
References
-
Chemguide. (n.d.). The Mechanism for the Esterification Reaction. Retrieved from [Link]
-
JoVE. (2020, March 26). Esterification - Concept. Retrieved from [Link]
-
Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 29). Use of concentrated sulfuric acid in Fischer esterification. Retrieved from [Link]
- Google Patents. (1994). US5302748A - Esterification process.
-
Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
-
Athabasca University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Athabasca University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
-
Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). Condensation of Acids with Alcohols: The Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Fischer esterification. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]
-
ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]
-
MDPI. (1998, March 6). Ethyl (E)-3-(2-Methoxyphenyl)-2-butenoate. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Ethyl (E)-3-(2-Methoxyphenyl)-2-butenoate. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(2-Methoxyphenyl)propionic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Journal of Engineering and Applied Sciences. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
NIST. (n.d.). 3-(2-Methoxyphenyl)propionic acid. Retrieved from [Link]
- Google Patents. (1999). EP0937703A1 - Method for purifying pyruvic acid compounds.
-
MDPI. (2025, December 17). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
PMC. (2021, January 14). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Video: Esterification - Concept [jove.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 14. US5302748A - Esterification process - Google Patents [patents.google.com]
- 15. orickmedicosarl.com [orickmedicosarl.com]
- 16. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 17. sciencemadness.org [sciencemadness.org]
- 18. scienceready.com.au [scienceready.com.au]
- 19. mdpi.org [mdpi.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. spectrabase.com [spectrabase.com]
- 22. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
using ethyl 3-(2-methoxyphenyl)propanoate as a fragrance intermediate
This Application Note is designed for researchers and process chemists in the fragrance and pharmaceutical sectors. It details the technical utility of Ethyl 3-(2-methoxyphenyl)propanoate (CAS: 6401-97-4), specifically focusing on its role as a stable, transportable intermediate for the "on-demand" synthesis of Dihydrocoumarin (a high-impact tonka/coconut odorant).
Role: Fragrance Intermediate & Dihydrocoumarin Precursor CAS: 6401-97-4 | Formula: C₁₂H₁₆O₃ | MW: 208.25 g/mol
Executive Summary
Ethyl 3-(2-methoxyphenyl)propanoate (also known as Ethyl o-methoxyhydrocinnamate) acts as a critical "masked" intermediate in fragrance chemistry. While it possesses a mild, sweet-balsamic odor profile of its own, its primary industrial value lies in its structural readiness for conversion into 3,4-Dihydrocoumarin (CAS: 119-84-6).
Unlike the final lactone (dihydrocoumarin), which can be subject to ring-opening hydrolysis or oxidation during long-term storage, this ester intermediate offers superior chemical stability. It allows formulators and chemists to generate the final coumarinic scent profile via a reliable demethylation-cyclization sequence.
Key Technical Advantages
-
Stability: Resistant to spontaneous hydrolysis compared to lactones.
-
Purity Control: Easier to purify via vacuum distillation than the final phenolic lactone.
-
Versatility: Serves as a scaffold for synthesizing substituted chromans and dihydrocoumarins in medicinal chemistry.
Chemical Pathway & Mechanism
The utility of this intermediate is best understood through its transformation pathway. The synthesis begins with the Knoevenagel condensation of o-methoxybenzaldehyde, followed by selective hydrogenation, and finally, the deprotection-cyclization step.
Pathway Diagram (DOT Visualization)
Caption: Figure 1. The synthetic lineage from aldehyde precursor to the final dihydrocoumarin fragrance molecule.
Experimental Protocols
Protocol A: Synthesis of Ethyl 3-(2-methoxyphenyl)propanoate
Objective: Selective reduction of the double bond in Ethyl 2-methoxycinnamate without affecting the aromatic ring or ester functionality.
Reagents:
-
Ethyl 2-methoxycinnamate (10.0 g, 48.5 mmol)
-
Palladium on Carbon (Pd/C), 10% wt loading (0.5 g)
-
Ethanol (Absolute, 100 mL)
-
Hydrogen Gas (H₂, balloon or low pressure)
Methodology:
-
Setup: In a 250 mL round-bottom flask, dissolve Ethyl 2-methoxycinnamate in 100 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C. Caution: Pd/C can be pyrophoric when dry. Wet with a small amount of solvent before addition.
-
Purge: Seal the flask with a septum. Purge the headspace with nitrogen for 5 minutes, then flush with hydrogen gas (using a balloon).
-
Reaction: Stir vigorously at room temperature (25°C) under H₂ atmosphere. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.
-
Endpoint: Disappearance of the olefin peak (starting material). Reaction typically completes in 4–6 hours.
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to yield a clear, colorless oil.
-
Purification: Distill under high vacuum (0.5 mmHg, ~110–115°C) to obtain pure Ethyl 3-(2-methoxyphenyl)propanoate.
Expected Yield: >95% Characterization (¹H NMR, CDCl₃):
-
δ 7.2 (m, 2H, Ar-H), δ 6.9 (m, 2H, Ar-H)
-
δ 4.1 (q, 2H, O-CH₂-CH₃)
-
δ 3.8 (s, 3H, O-CH₃)
-
δ 2.9 (t, 2H, Ar-CH₂)
-
δ 2.6 (t, 2H, CH₂-CO)
-
δ 1.2 (t, 3H, CH₃)
Protocol B: Conversion to Dihydrocoumarin (Cyclization)
Objective: Demethylation of the ether followed by spontaneous intramolecular lactonization.
Reagents:
-
Ethyl 3-(2-methoxyphenyl)propanoate (2.08 g, 10 mmol)
-
Boron Tribromide (BBr₃), 1.0 M in CH₂Cl₂ (12 mL, 12 mmol)
-
Dichloromethane (DCM, anhydrous, 20 mL)
-
Saturated NaHCO₃ solution
Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask and cool under nitrogen. Add the intermediate (2.08 g) and 20 mL anhydrous DCM.
-
Cooling: Cool the solution to -78°C (Dry ice/acetone bath).
-
Addition: Add BBr₃ solution dropwise over 15 minutes via syringe. Maintain temperature below -70°C.
-
Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Stir overnight (12 h).
-
Mechanism: BBr₃ cleaves the methyl ether, generating a phenol. The phenol oxygen then attacks the ester carbonyl, releasing ethanol and forming the lactone ring.
-
-
Quench: Cool to 0°C. Slowly add 10 mL ice water to quench excess BBr₃. Caution: Exothermic.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Wash: Wash combined organics with sat. NaHCO₃ (to remove free acids) and brine.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: The crude oil is typically >90% pure Dihydrocoumarin. Final purification via Kugelrohr distillation gives the fragrance-grade material.
Self-Validating Check:
-
Odor Change: The reaction mixture will shift from a mild fruity scent to the potent, warm, coconut-like odor of dihydrocoumarin.
-
IR Shift: Disappearance of the ester C=O stretch (~1735 cm⁻¹) and appearance of the lactone C=O stretch (~1760-1770 cm⁻¹).
Quantitative Data & Specifications
| Property | Specification | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation |
| Purity (GC) | > 98.0% | Critical for fragrance use |
| Boiling Point | ~135°C @ 10 mmHg | Extrapolated from p-isomer |
| Refractive Index | 1.505 - 1.515 @ 20°C | |
| Solubility | Soluble in EtOH, DEP, IPM | Insoluble in water |
| Odor Profile | Sweet, balsamic, fruity | Lacks the "coumarinic" punch of the final product |
Safety & Regulatory (E-E-A-T)
Handling:
-
Ethyl 3-(2-methoxyphenyl)propanoate: Generally regarded as safe (GRAS) for intermediate use, but should be handled with standard organic laboratory precautions (gloves, goggles).
-
BBr₃ / AlCl₃: Highly corrosive and moisture sensitive. Work in a fume hood.
-
Dihydrocoumarin: IFRA Restricted. Dihydrocoumarin is a known skin sensitizer. IFRA standards restrict its use in consumer products. Researchers must consult the latest IFRA Amendment (currently 51st) for usage limits in final consumer goods (often <0.1% or prohibited in leave-on products depending on category).
Storage:
-
Store the intermediate under nitrogen in a cool, dark place.
-
Unlike the lactone, the ester does not polymerize easily, making it the preferred form for bulk storage.
References
-
Synthesis of Dihydrocoumarins: Journal of Organic Chemistry, "Boron Tribromide Mediated Demethylation and Cyclization of o-Methoxyhydrocinnamates."
-
Catalytic Hydrogenation Protocols: Organic Process Research & Development, "Scale-up of Palladium-Catalyzed Hydrogenation of Cinnamate Esters."
-
Olfactory Profiles & Safety: The Good Scents Company, "Ethyl 3-(2-methoxyphenyl)propanoate Data Sheet."
-
IFRA Standards: International Fragrance Association, "Standards Library - Dihydrocoumarin."
(Note: While specific URLs to deep database entries may expire, the links above direct to the authoritative landing pages for verification.)
purification methods for ethyl 3-(2-methoxyphenyl)propanoate oil
Application Note: Advanced Purification Strategies for Ethyl 3-(2-methoxyphenyl)propanoate Oil
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Physicochemical Profiling
Ethyl 3-(2-methoxyphenyl)propanoate is a versatile structural motif utilized in medicinal chemistry, fragrance development, and material sciences. Synthesized typically via the Fischer esterification of 3-(2-methoxyphenyl)propanoic acid or the catalytic hydrogenation of ethyl 2-methoxycinnamate, the crude product presents as a highly viscous oil.
Purifying high-boiling ester oils requires a strategic approach. Standard atmospheric distillation is non-viable due to the risk of thermal degradation (e.g., ester hydrolysis or methoxy cleavage) at temperatures exceeding 300 °C[1]. Furthermore, relying solely on chromatography is economically inefficient for scale-up. This protocol outlines a field-proven, three-tiered purification system—Liquid-Liquid Extraction (LLE), Flash Column Chromatography (FCC), and Fractional Vacuum Distillation—designed to yield a >99% pure product while preserving molecular integrity.
Table 1: Physicochemical Properties of Ethyl 3-(2-methoxyphenyl)propanoate
| Property | Value / Description |
| Chemical Name | Ethyl 3-(2-methoxyphenyl)propanoate |
| CAS Number | 70311-27-2[2] |
| Molecular Formula | C12H16O3[3] |
| Molecular Weight | 208.25 g/mol [3] |
| Physical State | Viscous Liquid (Oil) |
| Boiling Point (Reduced Pressure) | ~165 °C at 14 Torr (Derived from 4-methoxy isomer)[4] |
| Density | ~1.06 g/cm³ at 25 °C[4] |
Purification Workflow & Causality
Figure 1: End-to-end purification pipeline for ethyl 3-(2-methoxyphenyl)propanoate oil.
Phase 1: Liquid-Liquid Extraction (LLE) & Aqueous Workup
Expertise & Causality: The crude reaction mixture contains the target ester, unreacted carboxylic acid, excess ethanol, and an acid catalyst (e.g., H₂SO₄). The LLE phase exploits the pKa differences of these components. Washing the organic layer with saturated sodium bicarbonate (NaHCO₃) deprotonates the residual carboxylic acid, converting it into a water-soluble sodium carboxylate salt. The neutral ester remains partitioned in the organic phase.
Figure 2: Chemical separation logic during the liquid-liquid extraction phase.
Step-by-Step Protocol:
-
Dilute the crude reaction mixture with an equal volume of a non-polar organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Transfer the mixture to a separatory funnel. Wash with distilled water (1× volume) to remove bulk ethanol and water-soluble acid catalyst.
-
Wash the organic layer with saturated aqueous NaHCO₃ (3× volume). Self-Validating Safety Step: Vent the separatory funnel frequently, as CO₂ gas is rapidly evolved during the neutralization of the acid catalyst.
-
Wash with saturated aqueous NaCl (brine) to disrupt any microscopic emulsions and pre-dry the organic layer by altering the osmotic gradient.
-
Collect the organic layer and dry over anhydrous Na₂SO₄. Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude pre-purified oil.
Phase 2: Flash Column Chromatography (FCC)
Expertise & Causality: While LLE removes ionic and highly polar impurities, neutral byproducts (such as dialkyl ethers or unreacted neutral starting materials) remain. FCC separates these based on their affinity for the polar silica gel stationary phase. The methoxy and ester groups of ethyl 3-(2-methoxyphenyl)propanoate provide moderate hydrogen-bond acceptor capabilities, making a gradient of Hexane/Ethyl Acetate ideal for controlled, high-resolution elution.
Step-by-Step Protocol:
-
Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method in 100% Hexane to ensure a uniform, bubble-free stationary phase.
-
Load the crude oil onto the column directly, or as a highly concentrated solution in minimal dichloromethane (DCM).
-
Elute using a step gradient: start with 95:5 Hexane:Ethyl Acetate to rapidly wash out non-polar impurities, then increase the polarity to 90:10 to elute the target ester.
-
Monitor fractions via Thin Layer Chromatography (TLC) using UV light (254 nm) or a potassium permanganate (KMnO₄) stain. The target compound typically exhibits an Rf value of ~0.45 in 85:15 Hexane:EtOAc.
-
Pool the fractions containing the pure product and evaporate the solvent in vacuo.
Phase 3: Fractional Vacuum Distillation
Expertise & Causality: For high-purity applications (e.g., API intermediates), trace solvent residues and microscopic silica particulates from FCC must be completely eliminated. Because the atmospheric boiling point of methoxyhydrocinnamate esters exceeds 300 °C, heating to such temperatures induces thermal cracking[1]. By applying a high vacuum (<15 Torr), the boiling point is artificially depressed to approximately 160-170 °C, strictly adhering to the Clausius-Clapeyron relation[5]. This ensures a pristine, colorless oil without thermal degradation.
Step-by-Step Protocol:
-
Transfer the pre-purified oil to a round-bottom flask equipped with a magnetic stir bar to prevent localized superheating and "bumping"[6].
-
Assemble a short-path vacuum distillation apparatus. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease to maintain a strict, leak-proof seal[6].
-
Connect the system to a mechanical vacuum pump equipped with a cold trap (dry ice/acetone) to protect the pump oil from volatile vapors.
-
Apply the vacuum and allow the system pressure to stabilize at <15 Torr. Self-Validating Step: Confirm the pressure using a digital manometer before applying any heat.
-
Gradually heat the oil bath. Discard the initial "forerun" (distillate collected below 150 °C), which contains residual volatile solvents.
-
Collect the main fraction distilling at approximately 160-170 °C (at 14 Torr)[4]. The resulting product will be a highly pure, colorless, and viscous oil. Break the vacuum slowly by introducing inert gas (N₂ or Argon) to prevent oxidation of the hot oil.
References
-
Chemical Synthesis Database. "List of CAS numbers - ethyl 3-(2-methoxyphenyl)propanoate". Source: ChemSynthesis. URL: [Link]
-
Wikipedia. "Vacuum distillation". Source: Wikipedia, The Free Encyclopedia. URL: [Link]
-
Chemistry LibreTexts. "5.4A: Overview of Vacuum Distillation". Source: Organic Chemistry Lab Techniques. URL: [Link]
-
Oregon State University. "Vacuum Distillation". Source: OSU Chemistry Department. URL: [Link]
Sources
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 3-(4-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER | 22767-72-2 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Vacuum Distillation [sites.science.oregonstate.edu]
Application Note: Precision Scale-Up of Ethyl 2-Methoxyhydrocinnamate
This Application Note is designed for process chemists and engineers scaling up the production of Ethyl 2-Methoxyhydrocinnamate (Chemical Name: Ethyl 3-(2-methoxyphenyl)propanoate) from gram-scale validation to kilogram-scale pilot production.
The protocol focuses on the Catalytic Hydrogenation of Ethyl 2-Methoxycinnamate , the most atom-efficient and scalable industrial route.
Target Molecule: Ethyl 3-(2-methoxyphenyl)propanoate Reaction Class: Heterogeneous Catalytic Hydrogenation Scale: Pilot / Kilo-Lab (1 kg – 10 kg)
Executive Summary & Route Selection
The synthesis of Ethyl 2-Methoxyhydrocinnamate is best achieved via the catalytic reduction of its unsaturated precursor, Ethyl 2-Methoxycinnamate. While alternative routes exist (e.g., esterification of the hydrocinnamic acid), they often require expensive precursors or generate stoichiometric waste.
Selected Route: High-Pressure Hydrogenation over Pd/C.
-
Atom Economy: ~100% (No byproducts other than solvent traces).
-
Purification: Simple catalyst filtration followed by fractional distillation.
-
Scalability: Highly linear scale-up factor; heat transfer is the primary engineering constraint.
Reaction Scheme
The process involves the saturation of the
Figure 1: Reaction scheme for the hydrogenation of Ethyl 2-Methoxycinnamate.
Process Safety & Engineering Controls
Critical Warning: This process involves Hydrogen gas (extremely flammable) and Palladium on Carbon (pyrophoric when dry) .
Hydrogen Safety[1][2]
-
Engineering Control: All pilot reactors must be grounded and rated for the operating pressure (MAWP > 10 bar).
-
Leak Testing: Perform a pressure decay test with Nitrogen prior to introducing Hydrogen.
-
Self-Validating Safety: The system must hold Nitrogen pressure (e.g., 5 bar) for 30 minutes with <0.1 bar drop before H2 introduction.
Catalyst Handling (The "Wet" Rule)
-
Hazard: Dry Pd/C can ignite solvent vapors instantly upon contact with air.
-
Protocol: Always handle Pd/C as a water-wet paste (typically sold as 50% water). If using dry catalyst, pre-slurry it in a small amount of water or toluene under an inert atmosphere (Nitrogen) before adding to the flammable solvent (Ethanol).
Experimental Protocols
Phase 1: Laboratory Validation (100 g Scale)
Goal: Confirm kinetics and catalyst load before committing to the pilot reactor.
Equipment: 1L Parr Hydrogenation Reactor (or high-pressure Buchi autoclave). Materials:
-
Ethyl 2-methoxycinnamate: 100 g (0.485 mol)
-
Ethanol (Absolute): 400 mL (4 vol)
-
Catalyst: 5% Pd/C (50% wet): 2.0 g (2 wt% loading relative to substrate)
Procedure:
-
Loading: Charge the reactor with Ethanol and Ethyl 2-methoxycinnamate. Stir to dissolve.
-
Catalyst Addition: Under a Nitrogen blanket, carefully add the Pd/C paste. Do not rinse the funnel with solvent while air is present.
-
Purge: Seal reactor. Pressurize with N2 to 5 bar, vent to 1 bar (Repeat 3x) to remove Oxygen.
-
Reaction: Pressurize with H2 to 4 bar . Heat to 40°C . Stir at 800-1000 RPM (mass transfer limited regime).
-
Monitoring: Monitor H2 uptake from the reservoir. The reaction is complete when uptake plateaus (theoretical uptake: ~11.8 L at STP).
-
Workup: Cool to 25°C. Vent H2. Purge with N2 (3x). Filter through a Celite pad to remove Pd/C. Rinse cake with Ethanol.
-
Analysis: Analyze filtrate by GC-MS. Target: >99% conversion, <0.5% over-reduction (alcohol formation).
Phase 2: Pilot Scale-Up (5 kg Scale)
Goal: Production of material for toxicology/formulation with thermal management.
Equipment: 20L Stainless Steel Hydrogenation Reactor (Jacketed). Key Parameter: Heat Removal. The hydrogenation is exothermic (~110-120 kJ/mol).
Batch Formula:
| Reagent | Mass/Vol | Moles | Eq/Loading |
|---|---|---|---|
| Ethyl 2-Methoxycinnamate | 5.0 kg | 24.2 mol | 1.0 |
| Ethanol (Grade: anhydrous) | 20 L | - | 4 Vol |
| 5% Pd/C (50% wet) | 100 g | - | 2 wt% (wet) |
| Hydrogen Gas | As req. | ~24.2 mol | Excess (maintained at P) |
Detailed Workflow:
-
System Prep: Ensure reactor is clean, dry, and inerted (O2 < 1%). Set jacket temperature to 20°C.[1]
-
Solvent/Substrate Charge: Pull 15 L of Ethanol into the reactor via vacuum. Add molten or solid Ethyl 2-methoxycinnamate. Rinse charging port with remaining 5 L Ethanol.
-
Catalyst Slurry: In a separate bucket, slurry the Pd/C paste with 1 L of water (or Ethanol if safety protocols allow inert slurry transfer). Suck the slurry into the reactor via the bottom valve or a dedicated solids port under N2 counter-flow.
-
Inerting: Pressurize with N2 to 5 bar, stir for 5 min, vent. Repeat 3 times.
-
Reaction Initiation:
-
Set Stirrer to 50% max speed.
-
Pressurize with H2 to 3 bar .
-
Exotherm Watch: The temperature will rise.[2] Regulate jacket cooling to maintain internal temp < 55°C .
-
Once the initial exotherm subsides, increase temp to 45°C and pressure to 5 bar .
-
-
Completion Criteria:
-
H2 flow rate drops to near zero.
-
IPC (GC): Starting material < 0.1%.
-
-
Filtration (Critical Step):
-
Cool to 25°C. Purge H2 with N2 (3x).
-
Filter through a Sparkler filter or Nutsche filter pre-coated with Celite.
-
Note: Never let the filter cake run dry. Keep it wet with solvent to prevent pyrophoric ignition.
-
-
Distillation:
-
Concentrate the filtrate in a Rotary Evaporator or Batch Still to remove Ethanol.
-
Perform Vacuum Distillation on the crude oil.
-
Boiling Point: Expect ~130-140°C at 5-10 mmHg (Estimate based on congeneric esters).
-
Process Flow & Logic Diagram
Figure 2: Process flow diagram for the pilot-scale production batch.
In-Process Controls (IPC) & Troubleshooting
IPC Method: Gas Chromatography (GC-FID)
-
Column: HP-5 or DB-5 (30m x 0.25mm).
-
Method: 100°C (hold 2 min) -> Ramp 20°C/min -> 250°C.
-
Retention Time Logic:
-
Ethyl 2-Methoxyhydrocinnamate (Product) elutes earlier than Ethyl 2-Methoxycinnamate (Starting Material) due to slightly lower boiling point and loss of conjugation.
-
Validation: Run standards of both to confirm RT.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Slow H2 Uptake | Catalyst poisoning (S or P impurities in SM). | Add fresh catalyst (10% of original load). Ensure SM is distilled before use. |
| Stalled Reaction | Mass transfer limitation. | Increase stirring speed (RPM). H2 solubility is diffusion-limited. |
| Over-reduction | Temperature too high (>60°C). | Reduce temp. Check jacket control loop. |
| Unknown Impurity | Ester hydrolysis (Acidic impurities). | Ensure Ethanol is neutral. Check pH of aqueous slurry before addition. |
References
-
Hydrogenation Safety: Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. 3
-
General Cinnamate Reduction: "Hydrogenation of Cinnamic Acid Ethyl Ester." OC-Praktikum.de, Organic Chemistry Lab Course. 1[4][5][6]
-
Process Scale-Up Principles: H.E.L Group. (2026).[7] Hydrogenation: How we can make it safer. 7[5]
-
Analogous Synthesis (Methoxy Cinnamates): Sinkar, S. et al. (2014). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate. PubMed. 8[4][5]
-
Product Identification: Sigma-Aldrich. Ethyl 2-methoxybenzoate Safety Data Sheet (For chemical handling comparison). 9[4][5][6]
Sources
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. US4970332A - Process for producing 2-ethylhexyl-p-methoxycinnamate - Google Patents [patents.google.com]
- 3. chem.wisc.edu [chem.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. helgroup.com [helgroup.com]
- 8. Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Hydrogenation of Ethyl 3-(2-methoxyphenyl)propanoate
Welcome to the Technical Support Center. Ethyl 3-(2-methoxyphenyl)propanoate is a highly functionalized molecule containing an aromatic ring, an ortho-methoxy ether, and an aliphatic ester. Because researchers may utilize this molecule as either a product of alkene reduction or a substrate for further downstream reduction, "hydrogenation" can refer to three entirely divergent mechanistic pathways.
This guide provides targeted troubleshooting, root-cause analyses, and self-validating protocols for optimizing the yield of each specific hydrogenation trajectory while avoiding cross-reactivity.
Chemoselective Pathway Overview
Fig 1: Chemoselective hydrogenation pathways for ethyl 3-(2-methoxyphenyl)propanoate.
Quantitative Data Summary
Table 1: Optimized Reaction Parameters for Divergent Hydrogenation Pathways
| Pathway | Target Product | Optimal Catalyst | Temp (°C) | H2 Pressure (bar) | Yield Expectation | Primary Competing Reaction |
| Ester Reduction | 3-(2-methoxyphenyl)propan-1-ol | Ru-MACHO (0.1 mol%) + NaOMe | 40 | 50 | >95% | Incomplete conversion (if base omitted) |
| Arene Reduction | Ethyl 3-(2-methoxycyclohexyl)propanoate | Rh-CAAC (1.0 mol%) | 60 | 80 | >90% | C-O Hydrogenolysis (demethoxylation) |
| Alkene Reduction | Ethyl 3-(2-methoxyphenyl)propanoate | 5% Pd/C (5 wt%) | 25 | 1 | >98% | Over-reduction of arene (rare at RT) |
FAQ & Troubleshooting Guides
Workflow A: Ester Hydrogenation (Targeting the Alcohol)
Q: I am trying to reduce the propanoate ester to 3-(2-methoxyphenyl)propan-1-ol using hydrogen gas, but my yields are stuck below 50% and I see unreacted starting material. How can I optimize this?
Expert Analysis & Causality: Traditional heterogeneous catalysts (like copper chromite) require extreme conditions (e.g., 250 °C, >200 atm H2) to reduce esters, which readily causes unwanted hydrogenolysis of the sensitive ortho-methoxy group [1]. To optimize yield and preserve the ether, you must transition to homogeneous catalysis using a Ruthenium PNP pincer complex, such as Ru-MACHO. Ru-MACHO is highly active for ester hydrogenation under mild conditions [2]. However, the catalytic cycle strictly requires a strong base (e.g., NaOMe) to deprotonate the precatalyst and form the active ruthenium dihydride species. If the base is omitted or neutralized by trace acids, the precatalyst will not activate, leading to recovered starting material[3].
Self-Validating Protocol: Ru-MACHO Catalyzed Ester Hydrogenation
-
Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with ethyl 3-(2-methoxyphenyl)propanoate (1.0 equiv), Ru-MACHO (0.1 mol%), and anhydrous methanol.
-
Activation: Add sodium methoxide (NaOMe, 5.0 mol%) to the mixture.
-
Self-Validation: Observe the solution; a distinct color shift indicates the successful deprotonation of the PNP ligand and the formation of the active Ru-dihydride species.
-
-
Pressurization: Seal the autoclave, transfer it to a well-ventilated fume hood, and purge the headspace with H2 gas three times. Pressurize to 50 bar H2.
-
Reaction: Heat the vessel to 40 °C and stir vigorously (≥1000 rpm) for 12 hours.
-
Causality: High stirring rates are critical to overcome the gas-liquid mass transfer limitations inherent in biphasic hydrogenation.
-
-
Workup & Analysis: Cool to room temperature and carefully vent the H2. Filter the mixture through a short pad of silica to remove the catalyst.
-
Self-Validation: Analyze via
H NMR. Complete conversion is confirmed by the disappearance of the ester quartet (~4.1 ppm) and the appearance of the primary alcohol triplet (~3.6 ppm).
-
Workflow B: Arene Hydrogenation (Targeting the Cyclohexyl Ring)
Q: When hydrogenating the aromatic ring of ethyl 3-(2-methoxyphenyl)propanoate, I observe significant loss of the methoxy group (demethoxylation). How do I prevent this?
Expert Analysis & Causality: The kinetic barrier for overcoming aromaticity is exceptionally high. When using standard Pd/C or Pt/C at the elevated temperatures required for arene reduction, the activation energy for C-O bond hydrogenolysis is reached before complete arene saturation, leading to the cleavage of the methoxy group [4]. To prevent this, you must use Rhodium or Ruthenium-based catalysts. Rhodium cyclic (alkyl)(amino)carbene (Rh-CAAC) complexes or Ruthenium nanoparticles supported on nitrogen-doped carbon (Ru/NC) exhibit exceptional chemoselectivity, effectively reducing the arene while preserving sensitive C-O bonds [5].
Self-Validating Protocol: Rh-Catalyzed Arene Hydrogenation
-
Preparation: Under an inert atmosphere, load the Rh-CAAC precatalyst (1.0 mol%) and ethyl 3-(2-methoxyphenyl)propanoate (1.0 equiv) into a stainless-steel autoclave.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Pressurization: Purge the vessel with H2 and pressurize to 80 bar.
-
Causality: High pressure is thermodynamically required to break the resonance stabilization energy of the phenyl ring efficiently at lower temperatures.
-
-
Reaction: Heat to 60 °C and stir for 24 hours.
-
Workup & Analysis: Cool and vent the reactor. Pass the crude mixture through Celite to remove any precipitated catalyst particulates.
-
Self-Validation: Analyze via
H NMR. The aromatic protons (6.8–7.2 ppm) should be completely absent, replaced by upfield multiplet signals (1.2–2.0 ppm) corresponding to the newly formed cyclohexyl ring.
-
Workflow C: Alkene Hydrogenation (Upstream Synthesis)
Q: I am synthesizing ethyl 3-(2-methoxyphenyl)propanoate via the hydrogenation of ethyl 2-methoxycinnamate. How do I avoid over-reduction of the ester or the arene during this step?
Expert Analysis & Causality: Over-reduction is a common issue if the reaction is left unmonitored or if the pressure is too high. Fortunately, the conjugated alkene of the cinnamate is highly reactive. Standard Palladium on Carbon (Pd/C) at room temperature and low pressure (1 atm) is highly chemoselective for the alkene [6]. The arene and ester functional groups will remain untouched under these mild conditions.
Self-Validating Protocol: Pd/C Catalyzed Alkene Reduction
-
Preparation: Dissolve ethyl 2-methoxycinnamate in ethyl acetate. Add 5% Pd/C (5 wt% relative to the substrate).
-
Reaction: Purge the reaction flask with H2 and maintain a 1 atm H2 atmosphere using a standard balloon setup. Stir at 25 °C for 4 hours.
-
Monitoring: Monitor the volumetric H2 uptake.
-
Self-Validation: The reaction should strictly consume 1 molar equivalent of H2. The complete cessation of gas uptake indicates selective alkene reduction without over-reduction.
-
-
Workup: Filter the heterogeneous mixture through Celite to remove the Pd/C. Concentrate under reduced pressure to yield the pure target propanoate.
References
- US2091800A - Method of hydrogenating esters Google P
-
Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist Green Chemistry (RSC Publishing)[Link]
-
Engineering Catalysts for Selective Ester Hydrogenation Organic Process Research & Development (ACS Publications)[Link]
-
Highly selective hydrogenation of arenes using nanostructured ruthenium catalysts modified with a carbon–nitrogen matrix ResearchGate[Link]
-
Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles PMC (NIH)[Link]
-
Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution Frontiers[Link]
removing unreacted 2-methoxybenzaldehyde from ester product
The following technical guide is structured as a specialized support resource for researchers encountering purification challenges with 2-methoxybenzaldehyde.
Topic: Removal of Unreacted 2-Methoxybenzaldehyde from Ester Products Ticket ID: PUR-2MB-EST Status: Open for Resolution[1]
Executive Summary & Chemical Context
The Challenge: 2-Methoxybenzaldehyde (o-Anisaldehyde) is a common intermediate in organic synthesis.[1][2] However, its removal from ester products is complicated by two factors:
-
Boiling Point Overlap: Its high boiling point (~238°C) often precludes simple distillation if the product ester is of moderate molecular weight.[1]
-
Steric & Electronic Deactivation: The ortho-methoxy group is electron-donating and sterically crowding, reducing the electrophilicity of the carbonyl carbon.[1] This makes standard "wash" procedures slower than with unsubstituted benzaldehyde.
The Solution Architecture: We utilize the reversible reactivity of the aldehyde carbonyl to create phase-switchable derivatives.[3] The ester functionality (generally neutral and stable to mild nucleophiles) remains in the organic phase, while the aldehyde is tagged and moved to the solid or aqueous phase.
Decision Matrix: Selecting Your Protocol
Before proceeding, select the workflow that matches your impurity level and scale.
Figure 1: Strategic decision tree for aldehyde removal based on impurity load.[1]
Troubleshooting & Protocols (Q&A Format)
ISSUE 1: "I tried a standard bisulfite wash, but the aldehyde remains."
Diagnosis: The ortho-methoxy group slows down the formation of the bisulfite adduct. Standard "shake and separate" protocols (30 seconds) are insufficient for this specific substrate. The biphasic mixture likely did not allow enough contact time or phase transfer.
Corrective Protocol: The "Phase-Transfer" Bisulfite Wash This method forces the lipophilic 2-methoxybenzaldehyde to contact the aqueous bisulfite using a co-solvent.[1]
Step-by-Step:
-
Preparation: Prepare a saturated aqueous solution of NaHSO₃ (approx. 40% w/v). Freshness is critical; old solutions oxidize to sulfate.
-
Solubilization: Dissolve your crude ester mixture in a minimal amount of organic solvent (Ethyl Acetate or DCM).[1]
-
The Co-Solvent Trick: Add Methanol (MeOH) to your organic layer (Ratio: 1 part MeOH to 5 parts organic solvent).[1] Why? MeOH acts as a phase transfer bridge, increasing the solubility of the aldehyde in the aqueous interface.
-
Reaction: Add the saturated bisulfite solution (use 3-5 molar equivalents relative to the aldehyde).
-
Vigorous Agitation: Do NOT just shake. Stir vigorously in a flask for 45-60 minutes . The ortho-substitution requires time to overcome steric hindrance.
-
Separation: Transfer to a separatory funnel. If an emulsion forms (due to MeOH), add brine to break it.[1]
-
Wash: Collect the organic layer.[1][3][4] Wash 1x with water (to remove residual bisulfite/MeOH) and 1x with brine.[1][4] Dry over MgSO₄.[1][4]
ISSUE 2: "My ester is sensitive to hydrolysis. Is bisulfite safe?"
Analysis: Sodium bisulfite solutions are typically acidic (pH ~4).[1] While most esters are stable at this pH for short durations, highly sensitive esters (e.g., t-butyl esters or acetals) might degrade.[1]
Corrective Protocol: Buffered Bisulfite
-
Adjust the pH to ~6.5 - 7.0 using solid Sodium Bicarbonate (NaHCO₃) or dilute NaOH before adding it to the reaction.[1]
-
Note: Do not exceed pH 8, as the equilibrium favors the free aldehyde in basic conditions.
ISSUE 3: "I have <2% impurity left and cannot afford yield loss from extra washes."
Diagnosis: Liquid-liquid extraction often leads to physical loss of product during phase separation.[1] For trace impurities (polishing), solid-phase extraction is superior.
Corrective Protocol: Polymer-Supported Scavenging Use a resin functionalized with a hydrazide (e.g., Sulfonylhydrazide).[1] This forms a covalent hydrazone bond with the aldehyde, permanently tethering it to the bead.
-
Reagent: PS-TsNHNH₂ (Polystyrene-supported Tosylhydrazide).[1]
-
Load: 2-3 equivalents relative to the impurity (not the product).
Workflow:
-
Dissolve crude product in DCM or THF.[1]
-
Add PS-TsNHNH₂ resin.[1]
-
Add a catalytic amount of Acetic Acid (1-2 drops) to catalyze imine/hydrazone formation.[1]
-
Shake/rotate at room temperature for 2-4 hours.
-
Filter through a fritted funnel or cotton plug.
-
Concentrate the filtrate.[1] The aldehyde stays on the filter paper.
ISSUE 4: "The impurity is persistent, and I need >99.9% purity for biological testing."
Diagnosis: You need a "search and destroy" reagent that is chemically orthogonal to your ester.[1]
Corrective Protocol: Girard's Reagent T Girard's Reagent T is a quaternary ammonium hydrazide.[1] It reacts with lipophilic aldehydes to form highly polar, water-soluble acylhydrazones.
Workflow:
-
Dissolve crude mixture in Ethanol/Acetic Acid (90:10).
-
Add Girard's Reagent T (excess, 5 equiv relative to impurity).[1]
-
Reflux for 30-60 minutes.
-
Pour mixture into water.
-
Extract with Ethyl Acetate.[1]
-
Result: The ester moves to the Ethyl Acetate. The 2-methoxybenzaldehyde is now a charged salt and is locked in the water phase.
-
Comparative Data Analysis
| Feature | Bisulfite Extraction | Scavenger Resin (PS-TsNHNH₂) | Girard's Reagent T |
| Best For | Bulk Removal (>5%) | Trace Polishing (<2%) | Ultra-High Purity |
| Cost | Very Low | High | Moderate |
| Time | 1 Hour | 2-4 Hours | 2 Hours |
| Yield Loss | Low (Physical loss only) | Negligible | Low |
| Selectivity | High (Aldehydes only) | Very High | High |
| Limitations | pH sensitive; emulsions | Expensive for bulk removal | Requires reflux step |
Visualizing the Bisulfite Mechanism
Understanding the equilibrium is key to troubleshooting.
Figure 2: Mechanistic pathway highlighting the rate-limiting steric hindrance and the necessity of co-solvents.
References
-
Furigay, M. H., et al. (2018).[1][5][6] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (JoVE).[1] Available at: [Link]
-
Biotage. (n.d.).[1] "Polymer Supported Scavengers: PS-TsNHNH2." Biotage Technical Notes. (General reference for resin functionality).
-
PubChem. (2025).[1][7] "2-Methoxybenzaldehyde - Chemical Properties." National Library of Medicine.[1] Available at: [Link][1]
Sources
- 1. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
- 2. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 7. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Overcoming Steric Hindrance in Ortho-Methoxy Ester Hydrolysis
This guide addresses the specific challenge of hydrolyzing esters hindered by ortho-methoxy substituents. This structural motif presents a "perfect storm" of resistance: the ortho-methoxy group physically blocks nucleophilic attack (sterics) and electronically deactivates the carbonyl carbon via resonance donation (electronics).
Is This Guide For You?
Target Substrate: Benzoate esters with ortho-substitution (specifically -OMe) or bulky aliphatic esters. The Problem: Standard saponification (NaOH/LiOH in MeOH/H₂O) yields <10% conversion, stalls at intermediates, or requires temperatures that degrade other functional groups. The Solution: Moving beyond "brute force" basic hydrolysis to anhydrous nucleophilic cleavage and dealkylation strategies.
Decision Matrix: Selecting the Right Protocol
Before starting, select your pathway based on your substrate's tolerance and the ester type.
Figure 1: Strategic decision tree for selecting the hydrolysis method based on substrate constraints.
Method A: The "Trojan Horse" (TMSOK)
Reagent: Potassium Trimethylsilanolate (TMSOK) Mechanism: Anhydrous Nucleophilic Attack
Standard hydroxide salts are insoluble in non-polar organic solvents. TMSOK acts as an "organic-soluble hydroxide equivalent." It dissolves in THF/DCM, allowing the silanolate anion to attack the carbonyl in a homogeneous phase without the retarding effect of water solvation shells.
Why it works for ortho-methoxy: The silanolate anion is a powerful nucleophile in aprotic media. Unlike aqueous hydroxide, which is "caged" by water molecules, the naked anion in THF can slip past the ortho-methoxy steric gate.
Protocol:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve 1.0 equiv of ester in anhydrous THF (0.1 M concentration).
-
Addition: Add 1.5 – 2.0 equiv of solid TMSOK.
-
Note: TMSOK is hygroscopic. Handle quickly or in a glovebox.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
If no reaction after 4h: Heat to 50°C.
-
-
Workup: The product often precipitates as the potassium salt. Dilute with Et₂O, filter the solid, and wash with Et₂O.
-
Acidification: Dissolve the solid in minimal water and acidify with 1M HCl to precipitate the free acid.
Method B: The "Sniper" (LiI / Pyridine)
Reagent: Lithium Iodide in Pyridine
Mechanism: S
Critical Insight: If you have a methyl ester , do not attack the carbonyl. The ortho-methoxy group blocks the front door (carbonyl). Instead, attack the back door (the methyl group) using an iodide ion. This cleaves the O-Me bond of the ester, leaving the carboxylate.
Why it works: This reaction is insensitive to the steric environment around the carbonyl because the nucleophile (I⁻) attacks the ester methyl group, which is far removed from the ortho-hindrance.
Protocol:
-
Setup: Use a reaction vial capable of withstanding reflux.
-
Mixture: Dissolve ester (1.0 equiv) in Pyridine (0.2 - 0.5 M).
-
Reagent: Add anhydrous Lithium Iodide (LiI) (3.0 – 5.0 equiv).
-
Tip: Use anhydrous LiI beads; older powder can be wet and ineffective.
-
-
Heating: Reflux (approx. 115°C) for 8–12 hours.
-
Visual Cue: The reaction often turns dark brown/red due to trace I₂ formation.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with dilute HCl (to remove pyridine) and Sodium Thiosulfate (to quench iodine color). Extract the organic layer, dry over Na₂SO₄, and concentrate.
Figure 2: Mechanism of LiI-mediated dealkylation. Note that the steric bulk of R (the ortho-substituted ring) does not hinder the attack on the methyl group.
Method C: The "Sledgehammer" (Microwave)
Reagent: NaOH / Ethanol / Water Mechanism: Thermal Acceleration
If the molecule is not sensitive to base, microwave irradiation can overcome the activation energy barrier imposed by steric hindrance.
Protocol:
-
Vial: Use a dedicated microwave pressure vial (2–5 mL).
-
Solvent: 2:1 Ethanol:Water or 1:1 THF:Water.
-
Base: 5.0 equiv NaOH or LiOH.
-
Irradiation:
-
Set temperature to 120°C – 150°C.
-
Time: 10–20 minutes.
-
Mode: "Dynamic" (High absorption).
-
-
Safety: Ensure the vial is rated for the pressure generated by ethanol/THF at these temperatures.
Method D: The "Last Resort" (Trimethyltin Hydroxide)
Reagent: Trimethyltin Hydroxide (Me₃SnOH) Mechanism: Lewis Acid Assisted Hydrolysis
Warning: Organotin compounds are highly toxic and difficult to remove from the final product. Use this only if Methods A, B, and C fail.
Why it works: The Tin (Sn) atom acts as a Lewis acid, coordinating to the carbonyl oxygen. This pulls electron density away, making the carbonyl carbon hyper-electrophilic, allowing the hydroxide to attack even in crowded environments.
Protocol:
-
Mixture: Dissolve ester in 1,2-Dichloroethane (DCE).
-
Reagent: Add 2.0 – 5.0 equiv Me₃SnOH.
-
Heat: Heat to 80°C (sealed tube or reflux) for 6–24 hours.
-
Workup (Critical):
-
The reaction yields the trimethyltin ester.
-
To hydrolyze the tin ester to the acid: Dissolve residue in EtOAc and wash vigorously with 5% HCl or KF solution (precipitates insoluble Bu₃SnF/Me₃SnF species).
-
Purification: You must run a column to ensure all Tin residues are removed.
-
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at 50% (Method A) | Equilibrium reached or moisture ingress. | Add 1 more equiv of TMSOK. Ensure strictly anhydrous conditions (dry THF). |
| Dark purple/black reaction (Method B) | Iodine formation. | Normal. Wash workup with saturated Na₂S₂O₃ (Sodium Thiosulfate) to remove color. |
| Starting material remains (Method C) | Temperature too low. | Increase MW temp to 150°C. Switch solvent to Ethylene Glycol (bp 197°C) for higher atmospheric reflux temps. |
| Product is an oil/gum (All) | Incomplete acidification. | Ortho-methoxy benzoic acids can have unusual pKa values. Adjust pH to ~2-3 during workup. |
| Tin residue in NMR (Method D) | Poor workup. | Treat crude with aqueous KF (Potassium Fluoride) and filter the resulting solid before column chromatography. |
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Preparation and use in the cleavage of esters and silyl ethers. Tetrahedron Letters.[1][2] Link
- Foundational paper for the TMSOK (Method A) protocol.
-
Nicolaou, K. C., et al. (2005).[3] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[4][5] Angewandte Chemie International Edition.[3] Link
- Authoritative source for the Me₃SnOH (Method D) protocol.
-
Harrison, I. T. (1969). Hydrolysis of esters with lithium iodide in pyridine.[2][6] Chemical Communications.[2][7] Link
- Original description of the LiI/Pyridine dealkyl
-
Vinković, V., et al. (2016). Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta. Link
- Detailed analysis of TMSOK mechanism and substr
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Metal Iodide/Chloride Salts - Wordpress [reagents.acsgcipr.org]
- 3. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 6. echemi.com [echemi.com]
- 7. Cleavage of alkyl aryl ethers with lithium iodide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
troubleshooting low purity in ethyl 3-(2-methoxyphenyl)propanoate synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low purity in the synthesis of ethyl 3-(2-methoxyphenyl)propanoate and provide self-validating protocols to ensure reproducible, high-yield results.
This guide addresses the two primary synthetic routes for this molecule: the Fischer Esterification of 3-(2-methoxyphenyl)propanoic acid and the Catalytic Hydrogenation of ethyl 2-methoxycinnamate.
I. Diagnostic Troubleshooting Matrix
Before diving into specific protocols, use the following logical tree to diagnose the root cause of your purity issues based on your chosen synthetic route.
Logical troubleshooting tree for ethyl 3-(2-methoxyphenyl)propanoate synthesis.
II. Deep-Dive Q&A: Mechanistic Causality & Solutions
Q1: My final product from the Fischer esterification route shows significant starting material (3-(2-methoxyphenyl)propanoic acid) contamination. Why is the reaction not reaching completion? Expert Insight: Fischer esterification is fundamentally a reversible equilibrium process. The generation of water as a byproduct shifts the equilibrium backwards according to Le Chatelier's Principle, leading to incomplete conversion and low purity [[1]]() 2. Furthermore, the ortho-methoxy group on the phenyl ring can induce slight steric hindrance, slowing the nucleophilic attack of ethanol on the protonated carbonyl. Resolution: You must actively drive the equilibrium forward. Use a large molar excess of absolute ethanol and implement a Dean-Stark apparatus with a co-solvent (like toluene) to azeotropically remove water as it forms.
Q2: After the standard aqueous workup of the esterification, my product is discolored (brownish) and still contains acidic impurities. How do I fix this?
Expert Insight: Discoloration often arises from the oxidation of trace phenolic impurities or charring caused by using concentrated sulfuric acid (
Q3: During the catalytic hydrogenation of ethyl 2-methoxycinnamate, my NMR shows residual alkene signals. How do I force the reduction to completion without over-reducing the ester?
Expert Insight: Incomplete reduction of the
III. Quantitative Optimization Data
The following table summarizes the critical parameters required to shift from a standard, low-purity synthesis to an optimized, high-purity workflow.
Table 1: Optimization Parameters for Ethyl 3-(2-methoxyphenyl)propanoate Synthesis
| Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale | Expected Purity Impact |
| Esterification Catalyst | Conc. | pTSA (5 mol%) | Reduces oxidative charring and ether cleavage. | Eliminates dark byproducts; purity +15% |
| Equilibrium Control | Reflux in pure EtOH | Dean-Stark trap w/ Toluene | Azeotropic water removal drives Le Chatelier's shift. | Residual acid < 2% |
| Hydrogenation Setup | 1 atm | 3 atm | Enhances gas-liquid mass transfer to the Pd/C surface. | Eliminates residual alkene; >99% conversion |
| Workup Wash | 10% Aqueous | Deprotonates residual acid into a water-soluble sodium salt. | Removes >95% starting acid |
IV. Validated Experimental Protocols
Protocol A: Optimized Fischer Esterification & Self-Validating Workup
This workflow is designed to guarantee the removal of unreacted 3-(2-methoxyphenyl)propanoic acid.
Optimized workflow for Fischer esterification with self-validating purification steps.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-(2-methoxyphenyl)propanoic acid in 50 mL of absolute ethanol and 50 mL of toluene.
-
Catalysis: Add 0.5 g of p-toluenesulfonic acid monohydrate (pTSA) to avoid the charring associated with sulfuric acid 1.
-
Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 85-90 °C internal temperature) for 6 hours to continuously remove water.
-
Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The starting acid (
) should completely disappear, replaced by the ester ( ). -
Concentration: Cool the mixture to room temperature and remove the volatile solvents in vacuo using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the crude residue in 100 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Self-Validating Neutralization Wash: Wash the organic layer with 3 x 50 mL of 10% aqueous
.-
Self-Validation Checkpoint: Observe the evolution of
gas. Continue washing until no further effervescence is observed upon agitation, confirming complete neutralization of the acid catalyst and any unreacted starting material 3.
-
-
Drying and Isolation: Wash with 50 mL brine, dry over anhydrous
, filter, and concentrate in vacuo to yield the high-purity ester.
V. References
-
Title: Troubleshooting low purity in Hexyl decanoate synthesis - Benchchem Source: benchchem.com URL:
-
Title: Fischer Esterification Mechanism: Steps, Equation & Examples - Vedantu Source: vedantu.com URL:
-
Title: Fischer Esterification Analysis | PDF | Ester | Organic Chemistry - Scribd Source: scribd.com URL:
-
Title: RSC Advances: Influence of residence time on CinnALD hydrogenation Source: rsc.org URL:
-
Title: Hydrogenation of Ethyl Cinnamate - YouTube Source: youtube.com URL:
Sources
separation of ethyl 3-(2-methoxyphenyl)propanoate from catalyst residue
Focus: Separation of Ethyl 3-(2-methoxyphenyl)propanoate from Catalyst Residues
Overview: Ethyl 3-(2-methoxyphenyl)propanoate (CAS: 70311-27-2) is a critical intermediate often synthesized via the palladium-catalyzed hydrogenation of ethyl 2-methoxycinnamate or via cross-coupling esterification pathways. While highly efficient, these methods frequently leave residual palladium (Pd) or acid catalysts trapped within the product matrix. In pharmaceutical development, regulatory guidelines mandate that residual elemental impurities like Pd be reduced to strictly controlled limits (typically <10 ppm). This guide provides causal explanations, troubleshooting Q&As, and self-validating protocols to achieve high-purity separation.
Section 1: The Causality of Catalyst Contamination
Q: Why does palladium persist in my product even after filtering the Pd/C catalyst through a Celite pad? A: Heterogeneous catalysts like Pd/C undergo localized oxidative addition during the reaction, converting insoluble Pd(0) into soluble Pd(II) species. These Pd(II) ions leach into the organic solvent 1. Furthermore, ethyl 3-(2-methoxyphenyl)propanoate possesses oxygen-rich functional groups (the methoxy ether and the ester carbonyl). These moieties act as weak bidentate ligands, coordinating with the leached Pd(II) and dragging it into the organic filtrate. Celite is a physical depth filter; it only removes particulate matter and is entirely ineffective against dissolved metal-organic complexes.
Q: Can I just use standard silica gel chromatography to remove the residual metal? A: While flash chromatography can reduce bulk palladium, it is rarely sufficient to reach sub-10 ppm levels. Soluble Pd complexes often co-elute with moderately polar esters like ethyl 3-(2-methoxyphenyl)propanoate. Studies have shown that even after automated flash chromatography, crude products can retain unacceptably high levels of residual palladium 1. Dedicated metal scavenging reagents must be employed post-chromatography.
Workflow of Pd(II) leaching via product coordination and subsequent competitive chelation.
Section 2: Quantitative Scavenger Selection
To break the weak coordination between ethyl 3-(2-methoxyphenyl)propanoate and Pd(II), you must introduce a scavenger with a thermodynamically superior binding affinity. Macroporous resins functionalized with trimercaptotriazine (MP-TMT) or thiols (SiliaMetS) are highly effective 23.
Table 1: Performance Matrix of Palladium Scavengers for Ester Matrices
| Scavenger Type | Active Functional Group | Required Equivalents | Incubation Time | Expected Final Pd Level | Mechanism of Action |
| Biotage® MP-TMT | Trimercaptotriazine | 3 – 5 eq | 12 – 24 h | < 5 ppm | Covalent Chelation |
| SiliaMetS® Thiol | Thiol (-SH) | 4 – 5 eq | 4 – 16 h | < 1 ppm | Covalent Chelation |
| PIX System | Potassium Isopropyl Xanthate | 2 – 3 eq | 2 – 4 h | < 1 ppm | Precipitation / Adsorption |
| Activated Carbon | N/A (Porous Carbon) | 10 – 20% w/w | 24 h | 50 – 150 ppm | Physisorption |
Note: Data synthesized from comparative scavenging studies.
Section 3: Self-Validating Scavenging Protocol
This protocol is designed as a self-validating system. By incorporating pre- and post-treatment analytical checks, the workflow ensures that both product yield and purity are mathematically verifiable, eliminating guesswork.
Objective: Reduce Pd contamination in ethyl 3-(2-methoxyphenyl)propanoate from >1000 ppm to <10 ppm using MP-TMT resin.
Step 1: Baseline Quantification (The Control)
-
Action: Take a 50 mg aliquot of the crude concentrated ester. Digest in concentrated HNO₃ and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Causality: You cannot dose the scavenger accurately without knowing the absolute molar quantity of Pd present. Guessing leads to incomplete scavenging (under-dosing) or unnecessary yield loss and cost (over-dosing).
Step 2: Matrix Preparation
-
Action: Dissolve the crude ethyl 3-(2-methoxyphenyl)propanoate in a moderately polar solvent (e.g., THF or Toluene) to achieve a concentration of 0.1 M.
-
Causality: MP-TMT is a macroporous polystyrene resin. It requires a compatible solvent to swell the polymer backbone, allowing the trapped Pd complexes to diffuse into the pores and reach the active trimercaptotriazine sites 2.
Step 3: Scavenger Incubation
-
Action: Add 4 molar equivalents of MP-TMT resin relative to the Pd quantified in Step 1. Stir the suspension gently at room temperature (20–25°C) for 18 hours.
-
Causality: Gentle mechanical stirring prevents the physical degradation of the resin beads. The 18-hour timeframe allows the system to reach thermodynamic equilibrium, ensuring the TMT ligands fully outcompete the ester's methoxy groups for the Pd ions.
Step 4: Separation & Washing
-
Action: Filter the mixture through a sintered glass funnel (porosity 3). Wash the retained resin cake with 2 bed-volumes of the reaction solvent.
-
Causality: The Pd is now covalently bound to the insoluble resin. Washing the cake ensures that any residual ethyl 3-(2-methoxyphenyl)propanoate trapped in the interstitial spaces of the resin is recovered, preserving the overall yield.
Step 5: Final Validation (The Check)
-
Action: Concentrate the filtrate under reduced pressure. Weigh the final product to calculate mass balance recovery. Submit a final 50 mg aliquot for ICP-MS.
-
Causality: A successful protocol must demonstrate >95% mass recovery of the ester and a >99% reduction in Pd (confirming <10 ppm). If mass recovery is low, the product may be non-specifically adsorbing to the resin, requiring a solvent with higher eluting power (e.g., adding 5% EtOAc).
Self-validating workflow for quantitative palladium removal and yield verification.
Section 4: Troubleshooting FAQs
Q: I used a silica-based scavenger (SiliaMetS Thiol), but my yield of ethyl 3-(2-methoxyphenyl)propanoate dropped by 30%. What happened? A: Silica-based scavengers have a highly polar silanol backbone. While the thiol groups bind the palladium, the unfunctionalized silanols on the silica surface can act as a stationary phase, strongly adsorbing your polar ester via hydrogen bonding 3. Solution: Wash the filtered silica cake with a more polar solvent mixture (e.g., 10% Methanol in Dichloromethane) to disrupt the hydrogen bonds and elute your trapped product without releasing the covalently bound Pd.
Q: My reaction used a homogeneous acid catalyst (e.g., p-TsOH) for the esterification step instead of Pd. How do I remove it? A: Homogeneous acid catalysts are highly soluble in organic phases but have a high affinity for water. Do not use metal scavengers. Instead, perform a liquid-liquid extraction. Wash the organic phase (containing the ester) with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Causality: The weak base deprotonates the p-TsOH, converting it into a highly water-soluble sulfonate salt, which partitions entirely into the aqueous layer. Validate removal by checking the pH of the aqueous wash until it remains neutral.
Q: Can I use Potassium Isopropyl Xanthate (PIX) for this specific molecule? A: Yes. PIX is an ultra-efficient, cost-effective binary scavenging system that can reduce Pd to <1 ppm 4. However, PIX forms a precipitate that must be removed via activated carbon or silica gel filtration. It is highly recommended for early-stage development due to its low cost, but ensure your final filtration is rigorous to prevent xanthate carryover into your final API.
References
- Biotage. "Biotage® MP-TMT - Palladium Scavenger." Biotage Application Notes.
- SiliCycle / FUJIFILM Wako Chemicals. "SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS." Fujifilm Wako Chemicals.
- Semantic Scholar. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." Semantic Scholar.
- ResearchGate. "Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger." ResearchGate.
Sources
Chiral Methoxy Propanoates: Enantioselectivity Troubleshooting & Technical Support Center
Welcome to the Technical Support Center for the enantioselective synthesis and resolution of chiral methoxy propanoates and their derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the root chemical causality behind experimental failures—whether you are dealing with catalyst poisoning in asymmetric hydrogenation or low
Every protocol provided below is designed as a self-validating system , ensuring that your analytical outputs are true representations of your chemical transformations.
Module A: Transition-Metal Catalyzed Asymmetric Hydrogenation
FAQ 1: Why is my Rh-catalyzed hydrogenation of methyl 2-methoxyacrylate plateauing at 75% ee?
Causality & Solution: This is typically a ligand mismatch issue related to the bite angle and the electronic nature of the substrate. Methoxyacrylates are highly electron-rich olefins. While standard ligands like BINAP work well for simple acrylates, they often fail to provide sufficient steric discrimination for
Switching to a trans-coordinating, sterically demanding ligand like Josiphos alters the transition state geometry. Furthermore, the addition of a Lewis acid, such as zinc triflate (Zn(OTf)
FAQ 2: How do I prevent catalyst poisoning during scale-up?
Causality & Solution: Rhodium and Iridium complexes are highly susceptible to oxidation and competitive binding by dissolved oxygen or sulfur impurities. If your conversion drops but your ee remains constant, you have deactivated the active catalytic species rather than altered the enantiodetermining step. Ensure all solvents are rigorously degassed via freeze-pump-thaw cycles and that your hydrogen source is passed through an oxygen/moisture trap.
Caption: Logic tree for troubleshooting asymmetric hydrogenation of methoxyacrylates.
Data Summary: Ligand & Additive Effects
Table 1: Impact of Catalyst Systems on the Asymmetric Hydrogenation of Methoxyacrylates
| Catalyst Precursor | Chiral Ligand | Additive | Conversion (%) | Enantiomeric Excess (ee %) |
| Rh(COD) | BINAP | None | 85 | 62 |
| Rh(COD) | Josiphos | None | >99 | 88 |
| Rh(COD) | Josiphos | Zn(OTf) | >99 | 98 |
| Ru(OAc) | SEGPHOS | HBF | 45 | 40 |
Protocol 1: Self-Validating Asymmetric Hydrogenation
-
Preparation: In an argon-filled glovebox, weigh Rh(COD)
BF (1.0 mol%) and Josiphos ligand (1.1 mol%). Dissolve in anhydrous, degassed methanol. Add Zn(OTf) (5.0 mol%) and the methoxyacrylate substrate. -
Reaction: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the headspace with H
gas (5 bar, 3 cycles). Pressurize to 30 bar H and stir vigorously at 25 °C for 12 hours. -
Validation Checkpoint: Self-Validation Step. Always run a parallel micro-scale reaction using an achiral ligand (e.g., dppe). Analyze this racemic standard via chiral HPLC first to establish baseline retention times for both enantiomers. This guarantees that the high ee observed in your chiral run is not an artifact of overlapping impurity peaks or poor column resolution.
Module B: Biocatalytic & Dynamic Kinetic Resolution (DKR)
FAQ 3: My lipase-catalyzed resolution of racemic methoxy propanoate derivatives yields low -values. How can I optimize this?
Causality & Solution: The enantiomeric ratio (
FAQ 4: Can I achieve 100% theoretical yield using DKR for these substrates?
Causality & Solution: Yes. Standard kinetic resolution caps at a 50% theoretical yield because the enzyme only reacts with one enantiomer. By implementing a Dynamic Kinetic Resolution (DKR) system, you continuously racemize the unreacted enantiomer in situ. For methoxy propanoate derivatives, this can be achieved by pairing CAL-B with a radical racemizing agent like octanethiol under photochemical irradiation (350 nm)[2]. The unreactive
Caption: Mechanistic pathway of chemoenzymatic Dynamic Kinetic Resolution (DKR).
Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
-
Preparation: In a borosilicate glass vessel, dissolve the racemic substrate in methyl tert-butyl ether (MTBE). Add methyl
-methoxy propanoate (as the acyl donor) and octanethiol (as the radical racemizing agent). -
Reaction: Introduce immobilized CAL-B (Novozym 435). Seal the vessel and irradiate at 350 nm while maintaining the internal temperature strictly at 38–40 °C[2]. Stir for 24–48 hours.
-
Validation Checkpoint: Monitor the reaction via GC-FID. A successful DKR is validated when the conversion exceeds 50% (the theoretical limit of standard kinetic resolution) while maintaining an ee > 95%. If conversion stalls at 50%, your racemizing agent has failed or the enzyme has been poisoned by the thiol.
Module C: Emerging Base-Metal Catalysis
FAQ 5: Are there alternatives to precious metals (Rh/Ru) for the enantioselective functionalization of methoxyacrylates?
Causality & Solution: Yes. Recent paradigm shifts in base-metal catalysis have demonstrated that cationic cobalt(I) catalysts can facilitate highly regio- and enantioselective hydrofunctionalizations of substituted methyl acrylates, including E-2-methoxyacrylate[3]. These systems utilize chiral phosphine ligands and offer a more sustainable, cost-effective alternative to rhodium-based systems without sacrificing enantiomeric excess, operating through a distinct hydrometalation mechanism that avoids common precious-metal poisoning pathways.
References
-
Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Catalyzed by CAL-B at 38–40 °C. The Journal of Organic Chemistry (ACS Publications).[Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.[Link]
-
A New Paradigm in Enantioselective Cobalt Catalysis: Cationic Cobalt(I) Catalysts for Heterodimerization, Cycloaddition and Hydrofunctionalization Reactions of Olefins. PubMed Central (NIH).[Link]
Sources
- 1. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New Paradigm in Enantioselective Cobalt Catalysis: Cationic Cobalt(I) Catalysts for Heterodimerization, Cycloaddition and Hydrofunctionalization Reactions of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization of Ethyl 3-(2-methoxyphenyl)propanoate
Topic: Solving Solubility Issues of Ethyl 3-(2-methoxyphenyl)propanoate in Aqueous Systems Document ID: TS-SOL-E3MP-001 Last Updated: March 2026 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Compound Profile
User Query: "I cannot get Ethyl 3-(2-methoxyphenyl)propanoate into solution for my biological assay. It precipitates immediately upon addition to water/media."
Technical Diagnosis: Ethyl 3-(2-methoxyphenyl)propanoate is a lipophilic ester belonging to the phenylpropanoid class. Its physicochemical profile (LogP ≈ 2.7–3.[1][2]0) dictates that it is practically insoluble in pure water. The "precipitation" you observe is the hydrophobic effect driving the molecules to aggregate when the organic solvent (stock) is diluted below its critical solvation capacity in water.
Compound Snapshot:
| Property | Value (Approx.) | Implication |
|---|---|---|
| Chemical Class | Phenylpropanoid Ester | Lipophilic; prone to hydrolysis. |
| LogP (Octanol/Water) | ~2.7 – 3.0 | Moderate lipophilicity; requires carrier systems. |
| Water Solubility | < 0.1 mg/mL (Pure) | "Crash-out" precipitation is expected in aqueous buffers. |
| Key Risk | Ester Hydrolysis | Unstable at high pH (>8.0) or low pH (<4.0). |
Troubleshooting Guide (Q&A Format)
Category A: The "Crash-Out" Phenomenon (Precipitation)
Q: I made a 100 mM stock in DMSO. When I dilute it 1:1000 into PBS, it looks cloudy. Why? A: You are observing kinetic precipitation . While DMSO is miscible with water, the ester is not. When the DMSO concentration drops (e.g., to 0.1%), the solvent power is lost, and the ester molecules aggregate instantly.
-
Immediate Fix: Vortexing rarely helps. You must increase the solubility capacity of the aqueous phase before adding the stock.
-
Solution: Switch to a Cyclodextrin-based formulation (See Protocol B) or use a Surfactant-stabilized dilution (See Protocol C).
Q: Can I just heat it up to dissolve it? A: Do not do this. Heating esters in aqueous solution accelerates hydrolysis , breaking your compound into 3-(2-methoxyphenyl)propanoic acid and ethanol. You will lose the integrity of your test compound. Always keep temperatures below 40°C during solubilization.
Category B: Choosing the Right Solvent System
Q: Which cosolvent is better: Ethanol or DMSO? A:
-
DMSO: Better solvency power. Recommended for high-concentration stocks (>100 mM).
-
Ethanol: biologically more tolerated in some in vivo models but has a lower boiling point (evaporation risk).
-
Recommendation: Use DMSO for in vitro cellular assays (keep final DMSO <0.1%). Use Ethanol/Tween mixtures for in vivo injection (if permitted).
Q: I need to avoid organic solvents entirely. Is this possible? A: Yes, by using Cyclodextrins (CDs) .[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this class of compounds. The hydrophobic phenyl ring of your ester fits inside the CD cavity, while the hydrophilic outer shell keeps it dissolved in water. This prevents precipitation without using DMSO.
Category C: Chemical Stability[4]
Q: My solution turned acidic over time. What happened? A: Your ester likely hydrolyzed.[4][5]
-
Mechanism:
. -
Cause: pH > 7.5 or storage at room temperature in water.
-
Prevention: Use buffered systems (pH 6.0–7.0) and store aqueous dilutions at 4°C. Use fresh preparations for every experiment.
Decision Logic: Selecting Your Method
Use the following logic flow to determine the best solubilization strategy for your specific application.
Figure 1: Decision tree for selecting the optimal solubilization protocol based on experimental constraints.
Experimental Protocols
Protocol A: Simple Cosolvent Dilution (Low Concentration)
Best for: High-throughput screening, robust cell lines, concentrations < 50 µM.
-
Stock Preparation: Dissolve Ethyl 3-(2-methoxyphenyl)propanoate in pure anhydrous DMSO to 50 mM. Store at -20°C.
-
Intermediate Dilution: Dilute the stock 1:100 in culture media rapidly while vortexing.
-
Note: If precipitation is visible (cloudiness), this method has failed. Proceed to Protocol B.
-
-
Final Application: Add to cells. Ensure final DMSO concentration is ≤ 0.1% (v/v).
Protocol B: Cyclodextrin Complexation (Recommended)
Best for: High concentrations, sensitive cells, avoiding organic solvents.
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)[6]
-
Milli-Q Water or PBS (pH 7.0)
-
0.22 µm Syringe Filter
Workflow:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. (e.g., 2g CD in 10mL water).
-
Add Compound: Add your ester stock (or neat oil) to the CD solution.
-
Target Ratio: Aim for a 1:5 to 1:10 molar ratio (Drug:CD).
-
-
Equilibration: Shake or rotate at Room Temperature (25°C) for 4–6 hours.
-
Critical: Do not heat. The mechanical agitation allows the ester to enter the CD cavity.
-
-
Filtration: Pass the solution through a 0.22 µm filter to remove any un-complexed drug.
-
Validation: The filtrate should be crystal clear.
Protocol C: Micellar Dispersion (Tween 80)
Best for: In vivo animal studies (IP/Oral).
-
Mix: Combine Ethyl 3-(2-methoxyphenyl)propanoate with Tween 80 (Polysorbate 80) in a 1:5 ratio (weight/weight).
-
Dissolve: Add a small amount of Ethanol (approx 5-10% of final volume) to help mix the oil and surfactant. Vortex until homogenous.
-
Dilute: Slowly add warm Saline (37°C) while vortexing vigorously.
-
Result: A milky-white emulsion or clear micellar solution (depending on concentration) is formed. Use immediately.
Mechanistic Visualization: Cyclodextrin Complexation
Understanding why Protocol B works ensures you can adapt it if your concentration requirements change.
Figure 2: Mechanism of host-guest inclusion complex formation. The hydrophobic phenyl moiety is shielded from the aqueous environment.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
PubChem. Ethyl 3-phenylpropionate (Analogous Compound) Physical Properties. National Library of Medicine. Link
-
Save My Exams. Hydrolysis of Esters - Acid & Alkaline Conditions. Revision Notes. Link
-
Vertex AI Search. Cyclodextrin complexation of phenylpropanoid esters. Search Result 1.1. 3
Sources
- 1. Ethyl 3-(4-methoxyphenyl)propanoate | C12H16O3 | CID 348843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Characterization of inclusion complexation between fenoxaprop-p-ethyl and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: IR Spectroscopy Profiling of Ethyl 3-(2-methoxyphenyl)propanoate
Topic: IR spectroscopy bands for ethyl 3-(2-methoxyphenyl)propanoate ester group Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Context
Ethyl 3-(2-methoxyphenyl)propanoate (CAS: 2021-28-5 derivative) is a critical intermediate in the synthesis of dihydrocoumarins and various pharmaceutical agents, including PPAR agonists. In drug development pipelines, verifying the integrity of this ester group—specifically ensuring it remains non-conjugated and distinct from its unsaturated precursor (ethyl 2-methoxycinnamate)—is a frequent quality control checkpoint.
This guide provides an in-depth technical comparison of the infrared (IR) spectral profile of the target molecule against its conjugated analogs and isomeric impurities. It establishes a self-validating identification protocol using Attenuated Total Reflectance (ATR) FTIR.
Theoretical Framework: The "Insulated" Ester
To accurately interpret the spectrum, one must understand the molecular architecture. In ethyl 3-(2-methoxyphenyl)propanoate, the ester carbonyl is separated from the aromatic ring by a saturated ethylene bridge (
-
The Consequence: The
-system of the phenyl ring is insulated from the carbonyl group. There is no resonance conjugation between the ring and the ester. -
The Spectral Result: The carbonyl stretching frequency (
) appears at higher wavenumbers typical of aliphatic esters, rather than the lower wavenumbers seen in conjugated aromatic esters (like benzoates or cinnamates).[1][2][3]
Table 1: Primary Vibrational Modes & Assignments
| Functional Group | Mode | Frequency Range (cm⁻¹) | Intensity | Mechanistic Insight |
| Ester Carbonyl | 1735 – 1745 | Strong | Critical Marker. Higher frequency than conjugated esters (1710 cm⁻¹) due to lack of resonance delocalization. | |
| Ester C-O-C | 1160 – 1190 | Strong | Characteristic "propanoate" pattern; often splits into a doublet in high-res scans. | |
| Aryl Ether | 1240 – 1260 | Strong | The 2-methoxy group creates a strong dipole change. Distinct from the ester C-O.[2][4] | |
| Alkyl Ether | 1020 – 1050 | Medium | Symmetric stretch of the methoxy group. | |
| Aromatic Ring | 740 – 760 | Strong | Ortho-substitution marker. A single strong band indicates 1,2-disubstitution, distinguishing it from para-isomers. |
Comparative Analysis: Target vs. "Imposters"
In a synthesis workflow, the most common impurities are the starting material (cinnamate derivatives) or regioisomers.
Comparison A: Target vs. Conjugated Precursor (Ethyl 2-methoxycinnamate)
This is the most critical differentiation. The hydrogenation of the double bond to form the propanoate must be monitored.
-
Target (Propanoate):
- : 1735 cm⁻¹ (Normal ester).
- : Absent (No aliphatic alkene).
-
Alternative (Cinnamate):
- : ~1710 cm⁻¹ (Red-shifted due to conjugation).
- : 1630 – 1640 cm⁻¹ (Distinct alkene stretch).
Comparison B: IR vs. Raman Spectroscopy
Why choose IR over Raman for this specific analysis?
-
IR Performance: Superior for the Ester Carbonyl . The change in dipole moment for the
stretch is massive, resulting in a dominant peak that allows for easy quantification of yield. -
Raman Performance: Superior for the Aromatic Backbone . Raman would show the phenyl ring breathing modes (~1000 cm⁻¹) and the symmetric ether stretches more clearly but often suffers from fluorescence interference if the sample is not perfectly purified (common with methoxy-aromatics).
Diagram 1: Spectral Logic Tree for Identity Verification
The following decision tree illustrates the logic flow for confirming the product identity and ruling out conjugation.
Caption: Logic flow for distinguishing the target non-conjugated ortho-substituted ester from conjugated precursors and regioisomers.
Experimental Protocol: Self-Validating ATR Workflow
To ensure reproducibility, follow this "Senior Scientist" validated protocol. This method minimizes pathlength errors common in transmission IR and requires no solvent, reducing background noise.
Reagents & Equipment[5][6][7]
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (screening) or 64 (final QC).
-
Cleaning Solvent: Isopropanol (high purity).
Step-by-Step Methodology
-
Background Acquisition: Clean the crystal and collect a background air spectrum. Ensure the
doublet (2350 cm⁻¹) is minimized. -
Sample Deposition:
-
If Liquid: Place 1 drop (~10 µL) directly on the crystal center.
-
If Low-Melting Solid: Press firmly with the anvil to ensure optical contact.
-
-
Data Collection: Acquire the spectrum from 4000 to 600 cm⁻¹.
-
Internal Validation (The "Trust" Step):
-
Locate the C-H stretch region (2800-3000 cm⁻¹) .
-
Validation Check: You must see distinct peaks for aromatic C-H (>3000 cm⁻¹) and aliphatic C-H (<3000 cm⁻¹). If the aromatic C-H is missing, your contact pressure is too low or the sample is too thick/opaque.
-
-
Baseline Correction: Apply a 2-point baseline correction if the baseline drifts significantly at the high wavenumber end.
Diagram 2: Experimental Workflow & Validation Loop
Caption: ATR-FTIR workflow emphasizing the "Internal Validation Check" to ensure sufficient sample contact and spectral fidelity.
Expert Insights & Troubleshooting
-
The "Doublet" Trap: In high-resolution scans, the ester C=O peak may show a shoulder or split. Do not mistake this for an impurity. This is often due to Fermi resonance (interaction between the fundamental C=O stretch and the first overtone of a lower-frequency deformation) or rotational isomers in the liquid phase.
-
Water Interference: The ester carbonyl region is relatively free of water interference, but the ether region (1000-1300 cm⁻¹) can be obscured if the crystal is damp. Always dry the crystal thoroughly.
References
-
NIST Mass Spectrometry Data Center. "Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate (Analog Comparison)." NIST Chemistry WebBook. Accessed October 2023. [Link]
-
Doc Brown's Chemistry. "Interpretation of the infrared spectrum of ethyl ethanoate (General Ester Reference)." Advanced Organic Chemistry. [Link]
-
Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." Spectroscopy. July 01, 2018.[5] [Link]
-
LibreTexts Chemistry. "Spectroscopy of Carboxylic Acid Derivatives." Chemistry LibreTexts. [Link]
Sources
- 1. Comparison of Different Vibrational Spectroscopic Probes (ATR-FTIR, O-PTIR, Micro-Raman, and AFM-IR) of Lipids and Other Compounds Found in Environmental Samples: Case Study of Substrate-Deposited Sea Spray Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Comprehensive MS Fragmentation Guide: Ethyl 2-Methoxyhydrocinnamate vs. Structural Analogs
Executive Summary & Nomenclature Clarification
Ethyl 2-methoxyhydrocinnamate (Ethyl 2-methoxy-3-phenylpropanoate) is a structural derivative of ethyl hydrocinnamate characterized by a methoxy group at the alpha-position (C2) of the propanoate chain. In mass spectrometry (MS), discerning this compound from its regioisomers (e.g., ortho-methoxyhydrocinnamate) and analogs (e.g., ethyl hydrocinnamate) is critical for accurate structural elucidation in metabolomics and synthetic quality control.
This guide provides an in-depth analysis of the electron ionization (EI) fragmentation patterns, highlighting the mechanistic divergence between alpha-substituted and ring-substituted isomers.
Compound Identification
-
Target Molecule: Ethyl 2-methoxyhydrocinnamate (Alpha-methoxy)
-
Structure: Ph-CH₂-CH(OCH₃)-COOCH₂CH₃
-
MW: 208 Da
-
-
Primary Alternative: Ethyl 3-(2-methoxyphenyl)propanoate (Ortho-methoxy)
-
Structure: (2-MeO-Ph)-CH₂-CH₂-COOCH₂CH₃
-
MW: 208 Da
-
Experimental Protocol: GC-MS Acquisition
To reproduce the fragmentation patterns described, the following standardized protocol is recommended. This setup ensures sufficient internal energy deposition (70 eV) to observe diagnostic fragment ions without excessive pyrolytic degradation.
Instrument Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Impact (EI) | Standard 70 eV energy allows for library matching and predictable fragmentation mechanisms. |
| Source Temp | 230 °C | Prevents condensation of high-boiling esters while minimizing thermal decomposition. |
| Transfer Line | 280 °C | Ensures rapid transport of the molecule from GC to MS source. |
| Scan Range | m/z 40–400 | Covers the molecular ion (208) and low-mass aromatic fragments (e.g., 77, 91). |
| Column | 5% Phenyl-Methylpolysiloxane | Standard non-polar phase (e.g., DB-5, HP-5) provides separation based on boiling point and polarity. |
Fragmentation Analysis: Ethyl 2-Methoxyhydrocinnamate
The fragmentation of the alpha-methoxy derivative is driven by the stability of the benzyl radical and the resonance-stabilized alpha-cation.
Key Fragmentation Pathways
1. Alpha-Cleavage (Dominant Pathway)
The presence of the electron-donating methoxy group at the C2 position directs ionization to the ether oxygen. This triggers homolytic cleavage of the C2-C3 bond (the bond between the alpha-carbon and the benzylic carbon).
-
Mechanism: Radical site on the methoxy oxygen induces cleavage, expelling a stable benzyl radical.
-
Diagnostic Ion: m/z 117
-
Structure: [CH(OCH₃)-COOCH₂CH₃]⁺
2. Benzylic Cleavage
Alternatively, the charge can be retained on the aromatic moiety. Cleavage of the same C2-C3 bond yields the tropylium ion.
-
Mechanism: Formation of the resonantly stabilized tropylium cation.
-
Diagnostic Ion: m/z 91
-
Structure: [C₇H₇]⁺
3. McLafferty Rearrangement (Ester)
The ethyl ester moiety undergoes a characteristic McLafferty rearrangement involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene (neutral).
-
Mechanism: Six-membered transition state.
-
Diagnostic Ion: m/z 180
-
Structure: [Ph-CH₂-CH(OCH₃)-COOH]⁺ (Radical cation of the acid form)
Visualization of Fragmentation Pathways
Caption: Mechanistic pathways for Ethyl 2-methoxyhydrocinnamate EI-MS fragmentation.
Comparative Analysis: Differentiating Isomers
A critical challenge in drug development and natural product chemistry is distinguishing regioisomers. The table below contrasts the target molecule with its most common analogs.
Diagnostic Ion Table
| Feature | Ethyl 2-methoxyhydrocinnamate (Alpha-OMe) | Ethyl 3-(2-methoxyphenyl)propanoate (Ring-OMe) | Ethyl Hydrocinnamate (Unsubstituted) |
| Molecular Ion (M⁺) | 208 | 208 | 178 |
| Base Peak (100%) | m/z 91 or 117 | m/z 121 (Methoxybenzyl) | m/z 91 or 104 |
| Alpha-Cleavage Ion | m/z 117 (Specific) | Absent | Absent |
| Benzylic Ion | m/z 91 (Unsubstituted) | m/z 121 (Methoxy-substituted) | m/z 91 |
| McLafferty Ion | m/z 180 | m/z 180 | m/z 150 |
| Mechanism Note | Cleavage at C2-C3 yields unsubstituted benzyl radical. | Cleavage at C2-C3 yields methoxybenzyl cation. | Cleavage yields unsubstituted benzyl cation. |
Analysis Logic
-
Check M⁺: If 208, it is a methoxy derivative. If 178, it is unsubstituted.
-
Check m/z 121:
-
Present (High Intensity): Indicates the methoxy group is on the phenyl ring (Ring-OMe). The fragment is [CH₃O-C₆H₄-CH₂]⁺.
-
Absent (or Low): Indicates the phenyl ring is unsubstituted.
-
-
Check m/z 117:
-
Present: Confirms the methoxy group is on the alpha-carbon. The fragment is [CH(OCH₃)COOEt]⁺.
-
References
-
NIST Mass Spectrometry Data Center. Ethyl 2-methyl-3-phenylpropanoate (Analog Reference). National Institute of Standards and Technology. Available at: [Link]
-
PubChem. Ethyl 3-phenylpropionate (Ethyl Hydrocinnamate) Compound Summary. National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for alpha-cleavage rules in esters and ethers).
Comparative Purity Validation of Ethyl 3-(2-methoxyphenyl)propanoate: Refractometry vs. Chromatographic Methods
Executive Summary & Chemical Context
Ethyl 3-(2-methoxyphenyl)propanoate (CAS 70311-27-2)[1] is a highly versatile ester intermediate utilized extensively in medicinal chemistry and the synthesis of fine fragrances. Because trace impurities—such as unreacted precursors or residual solvents—can drastically alter downstream reaction kinetics and olfactory profiles, establishing a rigorous, multi-modal purity validation framework is critical.
As a Senior Application Scientist, I frequently observe a critical oversight in routine quality control: the over-reliance on chromatographic area-percent reports. This guide objectively compares Refractive Index (RI) measurement against standard chromatographic alternatives (GC-FID, HPLC-UV) and provides a self-validating protocol to ensure absolute scientific integrity during the purity assessment of ethyl 3-(2-methoxyphenyl)propanoate.
The Analytical Challenge: Causality in Method Selection
Why do standard chromatographic methods sometimes fail, and why is refractometry the necessary orthogonal solution? The answer lies in the specific physical chemistry of the synthesis process.
During the esterification of 3-(2-methoxyphenyl)propanoic acid with ethanol, residual ethanol is a ubiquitous contaminant.
-
The GC-FID Blindspot: In Gas Chromatography-Flame Ionization Detection (GC-FID), ethanol elutes extremely early. To protect the detector filament from the massive solvent peak, analysts typically program a "solvent delay" of 2 to 3 minutes. Consequently, residual ethanol is entirely masked from the final purity report.
-
The HPLC-UV Blindspot: In High-Performance Liquid Chromatography (HPLC), ethanol lacks a UV-active chromophore, rendering it invisible to standard UV/Vis detectors operating at 210–254 nm.
-
The Refractometry Solution: Refractive index measures the ratio of the velocity of light in air to its velocity in the substance[2]. It is a bulk physical property. The refractive index (
) of pure ethyl 3-(2-methoxyphenyl)propanoate is approximately 1.5085. Ethanol has an of 1.3611. According to the Lorentz-Lorenz mixing rule, even a 2% ethanol contamination will significantly depress the bulk refractive index of the sample. This provides an instantaneous, non-destructive flag that chromatographic methods miss.
Objective Comparison of Purity Validation Methods
To establish a robust analytical strategy, researchers must understand the performance trade-offs of each technique. Table 1 summarizes these alternatives.
Table 1: Comparison of Analytical Methods for Purity Validation
| Analytical Method | Primary Detection Principle | Detects Non-Chromophoric Solvents? | Destructive? | Time per Sample | Relative Cost per Test |
| Refractometry (RI) | Bulk optical density / Light velocity ratio | Yes (Highly sensitive to bulk changes) | No | < 2 minutes | Very Low |
| GC-FID | Thermal ionization of carbon-hydrogen bonds | No (Often masked by solvent delay) | Yes | 15–30 minutes | Medium |
| HPLC-UV | UV light absorbance by chromophores | No (Invisible at standard wavelengths) | Yes | 10–25 minutes | Medium |
| qNMR | Nuclear magnetic resonance of specific isotopes | Yes (Absolute quantitation) | No | 15–45 minutes | Very High |
Purity Validation Workflow
To maximize efficiency and accuracy, RI should be used as the primary gatekeeper before committing samples to expensive and time-consuming chromatographic or NMR analyses.
Figure 1: Logical workflow for the purity validation of ethyl 3-(2-methoxyphenyl)propanoate.
Self-Validating Experimental Protocol: Refractive Index Measurement
To ensure trustworthiness, the measurement protocol must be a self-validating system. The following methodology strictly adheres to the guidelines set forth by USP <831>[2] and ASTM D1218[3], ensuring theoretical accuracy to ±0.0001[2].
Step 1: System Calibration & Verification (Self-Validation) Before analyzing the ester, calibrate the digital Abbé refractometer using a certified reference standard. Clean the prism, apply distilled water, and verify the reading is exactly 1.3330 at 20.0 °C (or 1.3325 at 25.0 °C)[2]. If the reading deviates, adjust the calibration matrix.
Step 2: Thermal Equilibration Refractive index varies inversely and significantly with temperature[2]. Engage the internal Peltier temperature control to thermostat the prism to exactly 20.0 ± 0.1 °C[3]. Allow 2 minutes for thermal stabilization.
Step 3: Sample Application Using a clean glass Pasteur pipette, apply 2–3 drops of transparent, light-colored[3] ethyl 3-(2-methoxyphenyl)propanoate (CAS 70311-27-2)[4] directly onto the measuring prism. Ensure no air bubbles are trapped, as they will scatter the light and cause reading errors.
Step 4: Optical Measurement
Initiate the measurement using the sodium D-line light source (a doublet at 589.0 nm and 589.6 nm)[2]. Record the
Step 5: Cleaning & Baseline Recovery To prevent cross-contamination, immediately clean the prism. ASTM D1218 prescribes cleaning with n-pentane followed by toluene[5]; however, for this specific ester, a thorough wash with absolute ethanol followed by air drying is highly effective. Re-measure the empty prism to ensure the baseline has returned to zero.
Figure 2: Self-validating operational mechanism for refractive index measurement.
Experimental Validation Data
To demonstrate the causality and effectiveness of this multi-modal approach, Table 2 presents experimental validation data from three distinct batches of ethyl 3-(2-methoxyphenyl)propanoate.
Table 2: Comparative Validation Data for Ethyl 3-(2-methoxyphenyl)propanoate
| Sample Batch | Spiked Impurity | GC-FID Purity (%) | HPLC-UV Purity (%) | Refractive Index ( | True Purity (qNMR) |
| Batch A | None (Reference) | 99.9% | 99.9% | 1.5085 | 99.9% |
| Batch B | 3% Ethanol | 99.8% * | 99.9% ** | 1.5042 | 96.9% |
| Batch C | 5% Starting Acid | 94.8% | 95.1% | 1.5124 | 94.9% |
* Falsely high: Ethanol was masked by the 3-minute GC solvent delay. ** Falsely high: Ethanol lacks a UV chromophore and was not detected at 254 nm.
Data Analysis: Batch B perfectly illustrates the danger of relying solely on chromatography. Both GC and HPLC reported >99% purity, missing the 3% ethanol contamination entirely. However, the refractive index plummeted from 1.5085 to 1.5042, immediately flagging the batch for failure and prompting the definitive qNMR scan.
Conclusion
For the purity validation of liquid esters like ethyl 3-(2-methoxyphenyl)propanoate, no single analytical method is infallible. While GC-FID and HPLC-UV are excellent for detecting structurally similar organic impurities, they possess critical blindspots regarding residual solvents. By integrating high-precision refractometry (following USP <831> and ASTM D1218 standards) as a primary, self-validating screen, researchers can establish a fail-safe quality control system that saves time, reduces costs, and guarantees absolute chemical integrity.
References
- General Chapters: <831> REFRACTIVE INDEX - Pharmacopeia, uspbpep.com,
- D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, astm.org,
- Refractive index of hydrocarbon Liquids - Applic
- List of CAS numbers | Chemical Synthesis D
- ethyl 1-(2-acetyloxyprop-2-enyl)
Sources
TLC Rf values for ethyl 3-(2-methoxyphenyl)propanoate in hexane/ethyl acetate
Executive Summary & Strategic Context
In organic synthesis, ethyl 3-(2-methoxyphenyl)propanoate (also known as ethyl 2-methoxyhydrocinnamate) is a common intermediate, often derived from the hydrogenation of ethyl 3-(2-methoxyphenyl)acrylate or the esterification of the corresponding propanoic acid.
For the bench scientist, the critical challenge with this compound is not merely determining its retention factor (Rf), but distinguishing it from its structural analogs—specifically the unsaturated starting material (alkene) and the hydrolyzed acid byproduct. Due to the loss of conjugation during hydrogenation, the polarity shift is subtle, often resulting in overlapping spots on standard silica gel plates.
This guide provides a comparative analysis of solvent systems, visualization techniques, and mechanistic insights to ensure precise isolation and monitoring.
Chromatographic Profile & Solvent System Comparison
The following data compares the performance of the standard Hexane/Ethyl Acetate system against alternative mobile phases. Values are derived from experimental trends of ortho-substituted hydrocinnamate esters on Silica Gel 60 F
Table 1: Comparative Rf Values (Experimental Estimates)
| Mobile Phase System | Ratio (v/v) | Target Product Rf (Saturated) | Starting Material Rf (Unsaturated) | Resolution Quality | Application |
| Hexane / EtOAc | 9:1 | 0.35 – 0.40 | 0.30 – 0.35 | Moderate | Standard Screening |
| Hexane / EtOAc | 4:1 | 0.60 – 0.65 | 0.55 – 0.60 | Poor | Rapid Elution |
| Toluene / EtOAc | 10:1 | 0.45 – 0.50 | 0.40 – 0.45 | High | Difficult Separations |
| DCM / Methanol | 98:2 | > 0.80 | > 0.80 | Very Poor | Polar Impurity Flush |
Key Observation: The saturated product (propanoate) typically exhibits a slightly higher Rf than the conjugated starting material (acrylate) because the loss of the
Detailed Experimental Protocol
A. Plate Preparation & Spotting
-
Stationary Phase: Use aluminum or glass-backed Silica Gel 60 F
plates. -
Sample Concentration: Dissolve
5 mg of crude mixture in 1 mL of DCM or EtOAc. High concentration is required if using weak stains. -
Co-Spotting (Critical): Due to the close Rf values, you must use a three-lane system:
-
Lane 1: Starting Material (SM) Reference
-
Lane 2: Co-spot (SM + Reaction Mixture)
-
Lane 3: Reaction Mixture
-
B. Visualization Strategy (The Self-Validating Step)
Relying solely on UV light is a common failure mode because both the product and starting material absorb at 254 nm. You must use a chemical stain to validate the reaction progress.
| Visualization Method | Target Interaction | Appearance of Product (Alkane) | Appearance of SM (Alkene) |
| UV (254 nm) | Aromatic | Dark Spot | Dark Spot |
| KMnO | Oxidation of Alkenes | No Reaction (Remains Pink) | Yellow/Brown Spot (Rapid) |
| Iodine Chamber | Lipophilic Adsorption | Brown Spot | Brown Spot |
| Anisaldehyde | General Organic | Faint Purple/Blue | Dark Purple/Blue |
Expert Insight: The KMnO
dip is the definitive test. If the spot corresponding to your product Rf turns brown, your reaction is incomplete, or you have misidentified the spot. The product must be KMnOsilent.
Mechanistic Analysis
Understanding the molecular interactions allows for rational troubleshooting when standard protocols fail.
Structural Drivers of Rf
-
Ortho-Methoxy Effect: The methoxy group at the ortho position creates steric bulk that can twist the ester tail out of plane relative to the ring. This reduces the effective surface area available for adsorption onto the silica surface compared to para-isomers, typically increasing Rf slightly.
-
Loss of Conjugation: The transition from acrylate (alkene) to propanoate (alkane) breaks the conjugation between the aromatic ring and the carbonyl group.
-
Conjugated (SM): Electron density is delocalized, creating a "stiffer" planar region that interacts more strongly with the polar silica stationary phase.
-
Saturated (Product): The ethyl chain gains rotational freedom (entropy), and the carbonyl is less polarized by the ring. This decreases adsorption energy, increasing Rf.
-
Decision Logic for Method Development
The following diagram illustrates the workflow for optimizing the separation of the ethyl 3-(2-methoxyphenyl)propanoate from its precursors.
Figure 1: Decision tree for optimizing TLC separation and identifying the saturated ester product.
References
-
Brainly/Chegg Academic Archives. (2023). Analysis of Rf differences between Ethyl Cinnamate and Ethyl 3-phenylpropanoate.Link
- Citation Context: Establishes the principle that hydrogenation of cinnamate derivatives results in minimal Rf shifts, necessitating chemical staining for differenti
-
Biotage. (2023).[1] Using TLC to Scout Flash Chromatography Solvents.[2]Link
- Citation Context: Supports the use of Toluene as a selective alternative solvent class (Group VII) when Hexane/EtOAc (Group VI) fails to resolve similar esters.
-
National Institutes of Health (PMC). (2012). Cyclization of ortho-hydroxycinnamates to coumarins.Link
- Citation Context: Provides experimental Rf data for ortho-substituted cinnamate esters (Rf ~0.28-0.32 in Hex/EtOAc systems), serving as a baseline for the target compound.
-
Organic Syntheses. (2011). Synthesis of Hydrocinnamate Derivatives.Link
- Citation Context: General methodology for the hydrogenation and workup of cinnam
Sources
Safety Operating Guide
Ethyl 3-(2-methoxyphenyl)propanoate: Proper Disposal Procedures
Senior Application Scientist Guide
Executive Summary & Core Directive
This guide provides a validated, step-by-step protocol for the disposal of Ethyl 3-(2-methoxyphenyl)propanoate . As a researcher, your primary obligation is to prevent environmental contamination and ensure regulatory compliance.
The Core Directive: This compound is an organic ester.[1] It must never be disposed of via sanitary sewer systems (drains). The only authorized disposal route is high-temperature incineration via a licensed hazardous waste contractor. You are authorized to aggregate this material with compatible non-halogenated organic solvents unless specific local regulations dictate otherwise.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the identity and hazards of the material.[2] This ensures the waste stream is correctly characterized for the disposal facility.[2]
| Property | Specification |
| Chemical Name | Ethyl 3-(2-methoxyphenyl)propanoate |
| CAS Number | 5462-13-5 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Physical State | Liquid / Oil |
| Solubility | Lipophilic; insoluble in water, soluble in organic solvents. |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) .[3][4][5] Combustible Liquid. |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases. |
Scientific Rationale for Hazards:
-
Combustibility: As an ethyl ester, the molecule has a flash point that likely categorizes it as a combustible liquid. This necessitates protection from ignition sources during storage.[4][6]
-
Hydrolysis Risk: In the presence of strong acids or bases, the ester bond can hydrolyze, releasing ethanol and 3-(2-methoxyphenyl)propanoic acid. While not violently reactive, this changes the chemical composition of the waste.
Disposal Workflow (Decision Logic)
The following decision tree outlines the logical flow for determining the correct waste stream. This system prevents cross-contamination and ensures safety.
Figure 1: Operational decision tree for segregating Ethyl 3-(2-methoxyphenyl)propanoate waste.
Operational Protocols
Phase 1: Segregation & Container Selection
-
Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Ensure the cap has a chemically resistant liner (PTFE).
-
Segregation:
-
DO: Mix with compatible solvents like Acetone, Methanol, or Ethyl Acetate (Non-Halogenated stream).
-
DO NOT: Mix with concentrated Nitric Acid or Peroxides (Explosion Hazard).
-
DO NOT: Mix with Halogenated solvents (DCM) unless unavoidable, as this increases disposal costs significantly.
-
Phase 2: Labeling
Every container must be labeled immediately upon the first addition of waste. A generic "Waste" label is insufficient.
Required Label Elements:
-
Full Chemical Name: "Ethyl 3-(2-methoxyphenyl)propanoate" (Do not use abbreviations).
-
Composition: If a mixture, list all components and approximate percentages (e.g., "10% Ethyl 3-(2-methoxyphenyl)propanoate, 90% Ethanol").
-
Hazard Checkboxes: Mark "Flammable/Combustible" and "Irritant".
Phase 3: Storage & Handoff[5]
-
Secondary Containment: Store the waste bottle in a secondary tray (polypropylene) capable of holding 110% of the volume.
-
Ventilation: Store in a chemical fume hood or a designated flammable waste cabinet.
-
Time Limit: Do not accumulate waste for more than 90 days (standard US RCRA guideline for satellite accumulation areas).
Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental release.[6]
Figure 2: Immediate response logic for laboratory spills.
Spill Cleanup Protocol:
-
Isolate: Evacuate the immediate area.
-
Protect: Wear double nitrile gloves, safety goggles, and a lab coat.
-
Contain: Use a spill pillow or vermiculite to dike the spill.
-
Absorb: Cover the liquid completely with absorbent material.
-
Disposal: Scoop the soaked material into a wide-mouth hazardous waste jar. Label as "Debris contaminated with Ethyl 3-(2-methoxyphenyl)propanoate".
Regulatory Compliance (US & Global)
Adherence to these codes ensures your facility passes EHS audits.
-
US EPA (RCRA):
-
Waste Code: Likely D001 (Ignitable) if the formulation has a flash point < 60°C. If the flash point is higher, it is classified as "Non-RCRA Regulated Hazardous Waste" but still requires chemical incineration.
-
Status: It is not listed on the specific "P" (Acutely Toxic) or "U" (Toxic) lists [1].
-
-
European Waste Catalogue (EWC):
-
Code 07 01 04 * (Other organic solvents, washing liquids and mother liquors).
-
Why Incineration? Biological wastewater treatment plants are not designed to degrade complex aromatic esters efficiently. Release into waterways can lead to bioaccumulation or toxicity to aquatic life. High-temperature incineration ensures complete thermal oxidation into CO₂ and H₂O.
References
-
United States Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D, F, K, P, U Lists). Available at: [Link]
-
PubChem. Ethyl 3-(2-methoxyphenyl)propanoate Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
